3-Bromo-4-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-78-6 | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-hydroxybenzaldehyde CAS number 2973-78-6
An In-depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde (CAS: 2973-78-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1][2] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine substituent on the benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and flavoring agents.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic profile, and potential applications, with a focus on data and protocols relevant to research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[3][5] It is sensitive to air and should be stored accordingly, preferably in a cool, dark place under an inert atmosphere.[2][5] It is soluble in organic solvents like glacial acetic acid, acetone, and methanol, and slightly soluble in water.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2973-78-6 | [6][7][8] |
| Molecular Formula | C₇H₅BrO₂ | [6][7][8] |
| Molecular Weight | 201.02 g/mol | [6][7][8] |
| Melting Point | 130-135 °C (lit.) | [3][6] |
| Boiling Point | 261.3 °C (Predicted/Calculated) | [3][7] |
| Density | 1.737 g/cm³ (Predicted) | [3] |
| Water Solubility | 1.33 g/L | [1][2] |
| IUPAC Name | This compound | [8] |
| SMILES | O=Cc1ccc(O)c(Br)c1 | [9] |
| InChI Key | UOTMHAOCAJROQF-UHFFFAOYSA-N | [6][8] |
Synthesis Protocols
The primary route for synthesizing this compound is the electrophilic bromination of p-hydroxybenzaldehyde. A significant challenge in this synthesis is the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde, due to the activating effect of the hydroxyl group.[3] Methodologies have been developed to improve the selectivity and yield of the desired monobrominated product.
Direct Bromination of p-Hydroxybenzaldehyde
This method involves the direct reaction of p-hydroxybenzaldehyde with bromine in a suitable solvent. While straightforward, it often results in a mixture of products, reducing the yield of the target compound to 65-80% and generating 5-10% of the 3,5-dibromo byproduct.[3][4]
References
- 1. This compound | 2973-78-6 [chemicalbook.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [guidechem.com]
- 4. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 5. This compound | 2973-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 2973-78-6 | FB30014 [biosynth.com]
- 8. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 3-bromo-4-hydroxy- (CAS 2973-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
3-Bromo-4-hydroxybenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, this compound is a significant intermediate in organic synthesis. This guide provides comprehensive details on its chemical properties, synthesis, and purification, presented in a structured and technically detailed format.
Core Chemical and Physical Properties
This compound is a white or light yellow crystalline powder.[1] It is soluble in organic solvents such as glacial acetic acid, acetone, and methanol, and only slightly soluble in water.[1] The key quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₅BrO₂ | [2][3][4][5][6] |
| Molecular Weight | 201.02 g/mol | [2][3][4][5][7] |
| IUPAC Name | This compound | [2] |
| CAS Number | 2973-78-6 | [2][3][7] |
| Melting Point | 130-135 °C | [1][7] |
| Boiling Point | Approximately 261 °C (at normal pressure) | [1] |
| Density | 1.737 g/cm³ | [1] |
| Vapor Pressure | 0.00718 mmHg at 25 °C | [1] |
Synthesis of this compound
The primary method for synthesizing this compound involves the bromination of p-hydroxybenzaldehyde.[1][8] Various solvents and conditions can be employed to optimize the yield and minimize the formation of by-products like 3,5-dibromo-4-hydroxybenzaldehyde.[1]
General Synthesis Workflow
The logical flow for the synthesis and purification of this compound is outlined below.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. SDS of this compound, Safety Data Sheets, CAS 2973-78-6 - chemBlink [ww.chemblink.com]
- 6. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]
- 7. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-hydroxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 3-Bromo-4-hydroxybenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a relevant synthetic pathway.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.
| Property | Value |
| CAS Number | 2973-78-6 |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol |
| Melting Point | 130-135 °C |
| Appearance | White to pale yellow solid |
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a variety of organic solvents. The following table summarizes the mole fraction solubility (x) at 298.15 K (25 °C) in several common organic solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.
| Solvent | Mole Fraction Solubility (x) at 298.15 K |
| N,N-Dimethylformamide (DMF) | 0.3201 |
| Dimethylsulfoxide (DMSO) | 0.2089 |
| 1,4-Dioxane | 0.2315 |
| Ethyl Acetate | 0.0903 |
| n-Butanol | 0.1163 |
| Isopropanol | 0.0543 |
| Ethanol | 0.0489 |
| Acetonitrile | 0.0389 |
| Methanol | 0.0211 |
| Ethylene Glycol | 0.0234 |
| Cyclohexane | 0.0008 |
| Water | 0.0001 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
Experimental Protocol: Solubility Determination via the Saturation Shake-Flask Method
The following protocol details the widely accepted isothermal saturation shake-flask method for determining the equilibrium solubility of a solid in a solvent.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials with screw caps
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, accounting for the dilution factor used during sample preparation.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (x).
-
Visualization of a Key Synthetic Pathway
This compound is commonly synthesized via the bromination of 4-hydroxybenzaldehyde. The following diagram illustrates the logical workflow of this chemical transformation.
Caption: Synthetic pathway for this compound.
This guide provides essential information for researchers and professionals working with this compound. The presented data and protocols are intended to facilitate its effective use in various scientific and developmental applications.
References
3-Bromo-4-hydroxybenzaldehyde melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 3-Bromo-4-hydroxybenzaldehyde
This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and a summary of a common synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data of this compound
The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound.
| Property | Value |
| Melting Point | 125-135 °C |
| Boiling Point | Approximately 261.3 °C (Predicted)[1] |
Note: The reported melting point varies slightly across different sources, with ranges such as 130-135 °C[1][2][3], 126 °C[4], 125.0 to 129.0 °C[4], 125-128 °C[5], and 125.00 °C[6] being cited.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental in chemical analysis. Standard laboratory procedures are detailed below.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[7]
Apparatus:
-
Capillary tubes (sealed at one end)[10]
-
Thermometer
-
Mortar and pestle (for sample preparation)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[10]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.[9]
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, with its sealed end uppermost, is then placed inside the test tube containing the liquid.[11][12]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube containing mineral oil, making sure the heating oil level is appropriate for circulation.[11][12]
-
Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11] As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Data Recording: The heat source is removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of p-hydroxybenzaldehyde.[13]
Caption: Synthesis of this compound via bromination.
An alternative approach to improve yield and reduce by-products involves a two-step process starting with the acetal (B89532) protection of p-hydroxybenzaldehyde, followed by bromination and then hydrolysis to yield the final product.[13]
Caption: Improved synthesis workflow with acetal protection.
Biological Activity Context
Recent studies have explored the biological activities of related compounds. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.[14]
Caption: Nrf2/HO-1 signaling pathway activation.
References
- 1. This compound | 2973-78-6 [amp.chemicalbook.com]
- 2. This compound | 2973-78-6 [chemicalbook.com]
- 3. This compound | 2973-78-6 [amp.chemicalbook.com]
- 4. This compound | 2973-78-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 2973-78-6 | FB30014 [biosynth.com]
- 7. westlab.com [westlab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Page loading... [guidechem.com]
- 14. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4-hydroxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy. The guide includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the correlation between the molecule's structure and its NMR signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, making it an indispensable tool in chemical research and development.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, which consider the electronic effects of substituents on the aromatic ring.
Predicted ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 | d | ~2.0 |
| H-5 | ~7.1 | d | ~8.5 |
| H-6 | ~7.7 | dd | ~8.5, ~2.0 |
| -CHO | ~9.8 | s | - |
| -OH | ~6.0 (variable) | s | - |
Predicted ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~129 |
| C-2 | ~135 |
| C-3 | ~110 |
| C-4 | ~158 |
| C-5 | ~118 |
| C-6 | ~132 |
| -CHO | ~191 |
Structural Assignment and NMR Correlation
The following diagram illustrates the structure of this compound and the assignment of its predicted ¹H and ¹³C NMR signals.
Caption: Logical diagram correlating the structure of this compound with its predicted ¹H and ¹³C NMR spectral assignments.
Experimental Protocol for NMR Analysis
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.[1][2]
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of about 12-16 ppm is generally adequate to cover the expected range of proton signals.
-
Temperature: The experiment is usually conducted at room temperature (around 298 K).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of about 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Temperature: The experiment is typically performed at room temperature (298 K).
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative ratios of the different types of protons.
-
Peak Picking: The chemical shifts of the peaks are accurately determined. For ¹H NMR, the coupling constants are measured from the multiplet patterns.
By following this detailed protocol, researchers can obtain high-resolution and accurate ¹H and ¹³C NMR spectra for the unambiguous structural elucidation of this compound and related compounds.
References
The Occurrence and Biological Significance of 3-Bromo-4-hydroxybenzaldehyde in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine algae, particularly species of the Rhodomelaceae family, are a prolific source of halogenated secondary metabolites, among which brominated phenols represent a class of compounds with significant therapeutic potential. This technical guide focuses on the natural occurrence, biosynthesis, and biological activities of 3-Bromo-4-hydroxybenzaldehyde, a simple bromophenol found in various red algae. We provide a comprehensive overview of its isolation and characterization, alongside detailed experimental protocols for its extraction and for investigating its mode of action. A key focus is placed on its role as a modulator of critical signaling pathways, such as the Nrf2/HO-1 axis, highlighting its potential in the development of novel antioxidant and anti-inflammatory agents.
Introduction
The marine environment is a vast reservoir of unique chemical diversity, offering a promising frontier for the discovery of novel bioactive compounds. Marine algae, in particular, have evolved complex metabolic pathways to produce a wide array of secondary metabolites, many of which possess potent biological activities. Among these, brominated phenols are a characteristic feature of red algae (Rhodophyta), with a growing body of research highlighting their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.
This compound is a simple bromophenol that has been identified in several species of red algae, including those of the genera Polysiphonia and Rhodomela. While often found alongside its more extensively studied analogue, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), this compound itself contributes to the overall bioactivity of these algal extracts. This guide aims to provide a detailed technical overview of the current knowledge surrounding this compound, with a focus on its natural sources, biosynthesis, and the experimental methodologies used to investigate its biological effects.
Natural Occurrence and Biosynthesis
This compound has been isolated from several species of marine red algae, primarily belonging to the family Rhodomelaceae. Its presence has been confirmed in species such as Polysiphonia sphaerocarpa and Odonthalia floccosa. While quantitative data on the specific yields of this compound are limited in the literature, studies on related bromophenols in other red algae, such as Vertebrata lanosa, provide an indication of the concentrations that can be expected.
Table 1: Quantitative Analysis of Bromophenols in the Red Alga Vertebrata lanosa
| Compound | Concentration (mg/g dry weight) in Sample 1 | Concentration (mg/g dry weight) in Sample 5 |
| 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid | 0.678 | Not Reported |
| 5-(2,3-dibromo-4,5-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | 0.175 | Not Reported |
| Lanosol | 0.028 | Not Reported |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol methyl ether | Not Reported | 0.313 |
| 2,3-dibromo-4,5-dihydroxybenzaldehyde | Not Reported | 0.339 |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Not Reported | 0.445 |
| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | Not Reported | 0.062 |
Biosynthesis of this compound
The biosynthesis of this compound in the red alga Odonthalia floccosa has been proposed to originate from the amino acid L-tyrosine[1][2][3]. The pathway involves a series of enzymatic conversions, likely occurring within a particulate enzyme system associated with thylakoid membranes[1][3].
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
Experimental Protocols
Extraction and Isolation of Bromophenols from Red Algae
The following protocol is a synthesized methodology based on common practices for the extraction and isolation of bromophenols from red algae such as Rhodomela confervoides and Polysiphonia species[4][5][6].
1. Sample Preparation:
-
Collect fresh algal material and clean it of any epiphytes and debris.
-
Air-dry the algae in a well-ventilated area or freeze-dry to a constant weight.
-
Grind the dried algal material into a fine powder.
2. Extraction:
-
Macerate the powdered algae (e.g., 500 g) with methanol (B129727) (e.g., 3 x 2 L) at room temperature for 72 hours for each extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
Concentrate each fraction to dryness. The bromophenols are typically enriched in the more polar fractions (ethyl acetate and methanol-soluble).
4. Column Chromatography:
-
Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.
5. Purification by HPLC:
-
Further purify the fractions containing the target compound using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of methanol and water, or acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
6. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Caption: General workflow for the extraction and isolation of this compound.
Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol describes the investigation of the activation of the Nrf2/HO-1 pathway by this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in appropriate media.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).
2. Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
RT-qPCR for HO-1 Gene Expression
This protocol outlines the procedure for quantifying the mRNA expression of HO-1.
1. Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the Western blot analysis.
2. RNA Extraction:
-
Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for HO-1 and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for HO-1 and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HO-1 to the housekeeping gene.
Biological Activities and Signaling Pathways
While much of the detailed mechanistic work has been conducted on the closely related 3-bromo-4,5-dihydroxybenzaldehyde (BDB), the findings provide a strong basis for understanding the potential biological activities of this compound. A key pathway implicated in the cytoprotective effects of these bromophenols is the Keap1-Nrf2/HO-1 signaling cascade.
The Nrf2/HO-1 Signaling Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like bromophenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1). HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
Studies have shown that BDB can induce the phosphorylation of upstream kinases such as ERK and Akt, which in turn leads to the phosphorylation and nuclear translocation of Nrf2, and subsequent upregulation of HO-1 expression. This cascade ultimately enhances the cell's capacity to counteract oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion and Future Perspectives
This compound, a naturally occurring compound in marine red algae, represents a promising scaffold for the development of new therapeutic agents. Its biosynthesis from L-tyrosine and its role in activating the cytoprotective Nrf2/HO-1 signaling pathway underscore its potential as an antioxidant and anti-inflammatory agent. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other related bromophenols.
Future research should focus on obtaining more comprehensive quantitative data on the distribution of this compound across a wider range of marine algae. Furthermore, detailed structure-activity relationship studies are needed to optimize its bioactivity and to fully elucidate its therapeutic potential in preclinical models of diseases associated with oxidative stress and inflammation. The continued exploration of marine natural products like this compound is crucial for the discovery of next-generation drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]
toxicological data and safety handling of 3-Bromo-4-hydroxybenzaldehyde
An In-depth Technical Guide to the Toxicological Data and Safety Handling of 3-Bromo-4-hydroxybenzaldehyde
This guide provides comprehensive toxicological information and safety handling procedures for this compound (CAS No. 2973-78-6). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information is compiled from various safety data sheets and chemical databases.
Toxicological Data
The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory System | 3 | H335 | May cause respiratory irritation | [1][3][6] |
There is no data available to classify this compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]
Safety and Handling
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn to minimize exposure.[1][6]
-
Eye/Face Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][8]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat or other protective clothing are necessary to prevent skin contact.[6][9]
-
Respiratory Protection : If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator (such as an N95 dust mask) should be used.[6][9]
Handling and Storage
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[1][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] The compound may be moisture-sensitive.[1]
Fire and Explosion Hazards
-
Flash Point : 82°C (lit.)
-
Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires.[7]
-
Hazardous Combustion Products : Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek medical attention.[1]
-
Skin Contact : In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Get medical advice if skin irritation occurs.[4]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration.[1][7] If breathing is difficult, give oxygen.[7] Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[7] Seek medical attention.[1]
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature. However, the assessment of its primary hazards—skin and eye irritation—would typically follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Skin Irritation Assessment (based on OECD Guideline 404):
-
Test System : Typically, the test is conducted on healthy young adult albino rabbits.
-
Application : A small amount (e.g., 0.5 g) of the test substance is applied to a small area of shaved skin.
-
Observation : The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring : The reactions are scored according to a standardized grading system.
-
Classification : The substance is classified as a skin irritant based on the severity and persistence of the observed skin reactions.
General Protocol for Eye Irritation Assessment (based on OECD Guideline 405):
-
Test System : The test is usually performed on healthy young adult albino rabbits.
-
Application : A small amount (e.g., 0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of the animal.
-
Observation : The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring : The ocular lesions are scored using a standardized system.
-
Classification : The substance is classified as an eye irritant based on the nature and severity of the eye damage, as well as its reversibility.
In vitro and ex vivo methods are also increasingly used as alternatives to animal testing for assessing skin and eye irritation potential.
Visualizations
The following diagrams illustrate key safety workflows and information for this compound.
Caption: GHS Hazard Classification.
Caption: Chemical Spill Response Workflow.
Caption: First Aid Procedures.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemical-label.com [chemical-label.com]
- 6. This compound 97 2973-78-6 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-4-hydroxybenzaldehyde: From Synthesis to Biological Significance
This technical guide provides a comprehensive overview of 3-bromo-4-hydroxybenzaldehyde, a key intermediate in organic synthesis with emerging applications in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, historical context, synthesis methodologies, and its role in significant signaling pathways.
Discovery and History
Physicochemical Properties
This compound is a white to pale yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | |
| Melting Point | 130-135 °C | |
| Boiling Point | 261.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in glacial acetic acid, acetone, methanol | [1] |
| CAS Number | 2973-78-6 | |
| InChI Key | UOTMHAOCAJROQF-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(Br)c(O)cc1 |
Experimental Protocols: Synthesis of this compound
The most common method for the synthesis of this compound is the direct bromination of p-hydroxybenzaldehyde. Several variations of this method exist to optimize yield and minimize the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde.
Method 1: Bromination in Chloroform (B151607)
This protocol is a classic method for the laboratory-scale synthesis of this compound.
Materials:
-
p-Hydroxybenzaldehyde
-
Chloroform
-
Bromine
-
Petroleum ether
-
Water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Apparatus for filtration
-
Apparatus for recrystallization
Procedure:
-
A suspension of 61.1 g (0.5 mole) of 4-hydroxybenzaldehyde (B117250) in 600 ml of chloroform is prepared in a round-bottom flask and cooled to 0°C using an ice bath.[4]
-
A solution of 27 ml of bromine dissolved in chloroform is added dropwise to the stirred suspension.[4]
-
After the addition is complete, the reaction mixture is diluted with petroleum ether to precipitate the product.
-
The crude product is collected by filtration and then recrystallized from water to yield pure this compound.
Method 2: Improved Bromination with Hydrogen Peroxide
This method aims to improve the yield and simplify the process by using hydrogen peroxide as an additional reagent.
Materials:
-
p-Hydroxybenzaldehyde
-
Dichloroethane
-
Water
-
Bromine
-
Sulfuric acid (92.1%)
-
Hydrogen peroxide (28%)
-
Ice
Equipment:
-
Four-necked flask equipped with a stirrer, thermometer, and dropping funnel
-
Cooling bath
-
Apparatus for filtration
Procedure:
-
A mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 12.7 ml of water is cooled to 0°C with stirring.[5]
-
A solution of 9.3 g (0.058 mol) of bromine in 20 ml of dichloroethane is added over 2 hours.[5]
-
3.3 ml of cold sulfuric acid (92.1%) is then added dropwise, maintaining the temperature at 0°C.[5]
-
6.3 ml of 28% hydrogen peroxide (0.058 mol) is added over 1 hour at the same temperature.[5]
-
After stirring for an additional 2 hours at 0°C, the precipitate is filtered off, washed with ice water, and dried to yield the final product.[5] This method reports a yield of 86-88%.[5]
Biological Significance and Signaling Pathways
While this compound itself is primarily recognized as a synthetic intermediate, a closely related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) , has garnered significant attention for its potent biological activities. BDB is found in marine red algae and has demonstrated antioxidant, anti-inflammatory, and cytoprotective effects. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it a compound of interest for drug development.
The Nrf2/HO-1 Antioxidant Response Pathway
BDB has been shown to protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by 3-bromo-4,5-dihydroxybenzaldehyde.
The Akt-PGC1α-Sirt3 Pathway in Cardioprotection
BDB has also been found to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway. This pathway plays a crucial role in mitochondrial function and cellular survival.
Caption: Cardioprotective effects of 3-bromo-4,5-dihydroxybenzaldehyde via the Akt-PGC1α-Sirt3 pathway.
Conclusion
This compound is a valuable compound with a rich history rooted in the fundamentals of organic chemistry. While its primary role has been as a synthetic intermediate, the biological activities of its hydroxylated analogue, 3-bromo-4,5-dihydroxybenzaldehyde, highlight the potential for this structural motif in the development of novel therapeutics. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in both chemistry and pharmacology, paving the way for further exploration and application of this versatile molecule.
References
Methodological & Application
Synthesis of 3-Bromo-4-hydroxybenzaldehyde from p-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-Bromo-4-hydroxybenzaldehyde, an important intermediate in the preparation of pharmaceuticals such as vanillin (B372448) and trimethoprim. The protocols outlined are based on the bromination of p-hydroxybenzaldehyde.
Introduction
The bromination of p-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-directing group, while the aldehyde group is a deactivating meta-directing group. Due to the powerful directing effect of the hydroxyl group, the incoming bromine atom is directed to the position ortho to the hydroxyl group, yielding this compound. A potential byproduct of this reaction is 3,5-dibromo-4-hydroxybenzaldehyde, and controlling the reaction conditions is crucial to maximize the yield of the desired monosubstituted product.[1]
Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound from p-hydroxybenzaldehyde.
| Protocol Reference | Starting Material (p-hydroxybenzaldehyde) | Brominating Agent (Bromine) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Protocol 1 [2] | 122 g | 208 g | Chloroform (B151607) (1350 ml + 150 ml) | <10, then 40-45 | 3, then 6 | Not specified |
| Protocol 2 [3] | 12.2 g | 19.18 g | Chloroform (238.76 g + 23.9 g) | 40, then 20 | 2, then 2 | Not specified |
| Protocol 3 [3] | 36.7 g | 57.6 g | Ethyl Acetate (232.2 g + 37.6 g) | 40, then 22 | 2, then 2 | Not specified |
| Protocol 4 [4] | 12.21 g (0.1 mol) | 8.8 g (0.055 mol) | Dichloroethane (42 ml + 20 ml) | 0 | 2 | 88 |
| Protocol 5 [5] | 61.1 g (0.5 mol) | 27 ml | Chloroform (600 ml) | 0 | Not specified | 65-75[4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol A: Bromination in Chloroform[2]
This protocol describes a common method using chloroform as the solvent.
Materials:
-
p-Hydroxybenzaldehyde (PHB)
-
Bromine
-
Chloroform (CHCl₃)
-
Deionized water
-
Anhydrous Calcium Chloride (CaCl₂) (optional, for solvent drying)
Equipment:
-
Four-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Apparatus for reduced pressure distillation
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, add 122 g of p-hydroxybenzaldehyde and 1350 ml of chloroform. Stir the mixture until the p-hydroxybenzaldehyde is dissolved.
-
Bromination: Dissolve 208 g of bromine in 150 ml of chloroform. Slowly add this bromine solution to the reactor through the dropping funnel, maintaining the reaction temperature below 10°C.
-
After the addition of bromine is complete, continue the reaction at 10-25°C for 3 hours.
-
Following the initial reaction period, heat the mixture to 40-45°C and continue the bromination reaction for an additional 6 hours.
-
Work-up: After the reaction is complete, recover the chloroform solvent by distillation under reduced pressure.
-
Crystallization: To the remaining residue, add an appropriate amount of water and heat to boiling.
-
Purification: Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, which will cause the crude this compound to crystallize.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from deionized water to obtain the pure, white crystalline product.
-
Dry the final product.
Protocol B: High-Yield Bromination with Hydrogen Peroxide[4]
This protocol utilizes hydrogen peroxide to improve the yield and simplify the process.
Materials:
-
p-Hydroxybenzaldehyde
-
Bromine
-
Dichloroethane
-
Sulfuric acid (25% aqueous solution)
-
Hydrogen peroxide (28% solution)
-
Ice water
Equipment:
-
Reaction flask with stirring
-
Cooling bath (ice-water)
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a mixture of 12.21 g (0.1 mol) of p-hydroxybenzaldehyde, 42 ml of dichloroethane, and 16 ml of a 25% aqueous solution of sulfuric acid, cool the reaction vessel to 0°C with stirring.
-
Bromine Addition: Over a period of 2 hours, add a solution of 8.8 g (0.055 mol) of bromine in 20 ml of dichloroethane.
-
Hydrogen Peroxide Addition: At the same temperature (0°C), add 6.0 ml of 28% hydrogen peroxide (0.055 mol) to the reaction mixture over 1 hour.
-
Reaction Completion: Continue stirring the reaction mixture at 0°C for 2 hours.
-
Isolation: Filter the resulting precipitate, wash it with ice water, and dry it in the air or at 60°C until a constant weight is achieved to yield the technical grade this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 3. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Note & Protocol: Laboratory Scale Preparation of 3-Bromo-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 3-Bromo-4-hydroxybenzaldehyde, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method detailed is the electrophilic bromination of 4-hydroxybenzaldehyde (B117250). Variations in solvent, temperature, and the use of co-reagents can be employed to optimize yield and purity. This application note includes a summary of various reported methods, detailed experimental protocols, and a characterization data summary.
Introduction
This compound is a key building block in organic synthesis, notably as a precursor for the production of vanillin (B372448) and the antibacterial agent trimethoprim.[1] Its synthesis typically involves the regioselective bromination of 4-hydroxybenzaldehyde. The hydroxyl group of the starting material is an activating ortho-, para-director, leading to substitution at the positions ortho to it. Since one ortho position is sterically hindered by the aldehyde group, bromination preferentially occurs at the 3-position. However, over-bromination to form 3,5-dibromo-4-hydroxybenzaldehyde (B181551) is a common side reaction that needs to be controlled.[1] This document outlines reliable methods to achieve high yields of the desired mono-brominated product.
Overview of Synthetic Approaches
The most common laboratory-scale preparation of this compound involves the direct bromination of 4-hydroxybenzaldehyde using elemental bromine. Several variations of this method have been reported, primarily differing in the choice of solvent and reaction conditions. The selection of the solvent is crucial as it influences the solubility of the starting material and the reaction kinetics. Chlorinated hydrocarbons like chloroform (B151607), dichloromethane, and dichloroethane are frequently used.[2][3][4] The reaction temperature is typically kept low (around 0°C) to control the reaction rate and minimize the formation of the dibrominated byproduct.[2][3]
Some methods employ co-solvents like ethyl acetate (B1210297) to improve solubility.[5] An alternative approach involves the use of hydrogen peroxide and sulfuric acid in conjunction with bromine, which can lead to higher yields and simplified processing.[2] Another strategy to improve selectivity is to first protect the hydroxyl group as an acetal (B89532), perform the bromination, and then hydrolyze the acetal to obtain the final product with high purity.[1]
Comparative Data of Synthesis Methods
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of their efficacy.
| Method | Starting Material | Solvent(s) | Key Reagents | Temperature | Reported Yield | Key Byproducts | Reference |
| 1 | 4-hydroxybenzaldehyde | Chloroform | Bromine | 0°C | 65-75% | 3,5-dibromo-4-hydroxybenzaldehyde | [2] |
| 2 | 4-hydroxybenzaldehyde | Dichloroethane/Water | Bromine, Hydrogen Peroxide, Sulfuric Acid | 0°C | 86-88% | Minimal | [2] |
| 3 | 4-hydroxybenzaldehyde | Methyl Chloride | Bromine | 0-60°C | ~81% | 3,5-dibromo-4-hydroxybenzaldehyde | [5] |
| 4 | 4-hydroxybenzaldehyde | Chloroform | Bromine | 40°C | Not specified | 3,5-dibromo-4-hydroxybenzaldehyde | [4] |
| 5 | 4-hydroxybenzaldehyde | Dichloromethane | Bromine, Hydrogen Peroxide | 0°C | 73% | 3,5-dibromo-4-hydroxybenzaldehyde (13%) | [6] |
Detailed Experimental Protocols
This protocol is a classic and straightforward method for the synthesis of this compound.
Materials:
-
4-hydroxybenzaldehyde
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 61.1 g (0.5 mol) of 4-hydroxybenzaldehyde in 600 mL of chloroform.[3]
-
Cool the suspension to 0°C using an ice-water bath.[3]
-
While maintaining the temperature at 0°C, add a solution of 27 mL of bromine dissolved in chloroform dropwise to the suspension with vigorous stirring.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for another hour.
-
The crude product precipitates out of the solution. Filter the solid and wash with cold chloroform to remove any unreacted bromine.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified product in a desiccator. The expected yield is in the range of 65-75%.[2]
This modified protocol utilizes hydrogen peroxide to improve the yield and simplify the work-up process.
Materials:
-
4-hydroxybenzaldehyde
-
Dichloroethane
-
25% aqueous solution of sulfuric acid
-
Bromine (Br₂)
-
28% Hydrogen peroxide (H₂O₂)
-
Ice-water bath
Procedure:
-
To a mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 mL of dichloroethane, and 16 mL of a 25% aqueous solution of sulfuric acid, cool to 0°C in an ice-water bath with stirring.[2]
-
Over a period of 2 hours, add a solution of 8.8 g (0.055 mol) of bromine in 20 mL of dichloroethane.[2]
-
At the same temperature, add 6.0 mL of 28% hydrogen peroxide (0.055 mol) over 1 hour.[2]
-
Continue stirring the reaction mixture at 0°C for 2 hours.[2]
-
Filter the resulting precipitate, wash with ice-cold water, and dry to a constant weight.[2]
-
This method can yield up to 88% of chromatographically pure this compound.[2]
Characterization of this compound
The synthesized product can be characterized by its physical and spectral properties.
| Property | Value | Reference |
| Appearance | White to pale yellow solid | [1] |
| Molecular Formula | C₇H₅BrO₂ | [7] |
| Molecular Weight | 201.02 g/mol | [7] |
| Melting Point | 130-135 °C | [7] |
| Solubility | Soluble in glacial acetic acid, acetone, methanol; slightly soluble in water. | [1] |
| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 9.83 (s, 1H), 8.04 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.43 (s, 1H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 192.7, 151.8, 132.9, 130.3, 128.1, 127.5, 127.4 | [6] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the preparation of this compound.
Caption: Reaction pathway for the bromination of 4-hydroxybenzaldehyde.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated solvents such as chloroform and dichloroethane are toxic and potentially carcinogenic. Avoid inhalation and skin contact.
-
Hydrogen peroxide is a strong oxidizing agent.
-
Always perform reactions in a fume hood.
Conclusion
The laboratory-scale synthesis of this compound from 4-hydroxybenzaldehyde is a well-established procedure. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved while minimizing the formation of the dibrominated byproduct. The protocols provided offer reliable methods for obtaining this valuable intermediate for further synthetic applications.
References
- 1. Page loading... [guidechem.com]
- 2. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Synthesis of Vanillin from 3-Bromo-4-hydroxybenzaldehyde
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in the food, beverage, and pharmaceutical industries.[1] Due to the high cost and limited supply of natural vanilla extract, synthetic vanillin production is of significant commercial importance.[2][3][4] While the dominant industrial synthesis route starts from guaiacol, alternative methods are continuously explored for educational and research purposes.[5][6]
This application note details a robust two-step synthesis of vanillin starting from the readily available precursor, 4-hydroxybenzaldehyde (B117250). The process involves the initial bromination of 4-hydroxybenzaldehyde to form the intermediate, 3-Bromo-4-hydroxybenzaldehyde.[2][3][4] This intermediate is then subjected to a copper-catalyzed methoxylation to yield the final vanillin product.[1][2][3] This synthetic route serves as an excellent case study for demonstrating key organic chemistry principles, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3]
Chemical Reaction Pathway
The synthesis proceeds in two distinct steps. The first is the regioselective bromination of 4-hydroxybenzaldehyde to produce this compound. The second step is the nucleophilic substitution of the bromine atom with a methoxy (B1213986) group, facilitated by a copper catalyst.
References
The Role of 3-Bromo-4-hydroxybenzaldehyde in Trimethoprim Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the indirect role of 3-Bromo-4-hydroxybenzaldehyde in the synthesis of the antibacterial drug, Trimethoprim. While not a direct precursor, this compound can be utilized in a multi-step pathway to generate the key starting material, 3,4,5-trimethoxybenzaldehyde (B134019). This application note details the synthetic route, provides experimental protocols for key transformations, and presents relevant quantitative data in a structured format.
Introduction
Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria. It is widely used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections. The most common and economically viable synthetic routes to Trimethoprim commence with 3,4,5-trimethoxybenzaldehyde. This document elucidates a synthetic strategy that begins with the more accessible 4-hydroxybenzaldehyde (B117250), proceeds through the brominated intermediate this compound, and culminates in the formation of 3,4,5-trimethoxybenzaldehyde, which is then converted to Trimethoprim.
Synthetic Pathway Overview
The overall synthetic pathway can be divided into two main stages:
-
Synthesis of the Key Intermediate (3,4,5-trimethoxybenzaldehyde): This stage involves the transformation of 4-hydroxybenzaldehyde to 3,4,5-trimethoxybenzaldehyde via bromination, methoxylation, and methylation steps. This compound is an intermediate in this sequence.
-
Synthesis of Trimethoprim: This stage utilizes the synthesized 3,4,5-trimethoxybenzaldehyde and involves a condensation reaction followed by a cyclization reaction with guanidine (B92328) to form the final Trimethoprim molecule.
The logical flow of this synthesis is depicted in the following diagram:
Stage 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde
This stage outlines the conversion of 4-hydroxybenzaldehyde to the crucial intermediate, 3,4,5-trimethoxybenzaldehyde.
Experimental Protocols
Step 1a: Synthesis of this compound from 4-Hydroxybenzaldehyde
This protocol describes the bromination of 4-hydroxybenzaldehyde.
-
Materials: 4-hydroxybenzaldehyde, Bromine, Dichloroethane, Water, Sulfuric acid (92.1%), Hydrogen peroxide (28%).
-
Procedure:
-
In a reaction vessel, prepare a mixture of 4-hydroxybenzaldehyde (0.1 mol), dichloroethane (42 ml), and water (12.7 ml).
-
Cool the mixture to 0°C with continuous stirring.
-
Over a period of 2 hours, add a solution of bromine (0.058 mol) in dichloroethane (20 ml).
-
Subsequently, add cold sulfuric acid (3.3 ml) dropwise, maintaining the temperature at 0°C.
-
Over 1 hour, add 28% hydrogen peroxide (6.3 ml, 0.058 mol) at the same temperature.
-
Continue stirring at 0°C for 2 hours.
-
Filter the resulting precipitate, wash with ice-cold water, and dry to obtain this compound.[1]
-
Step 1b: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from 4-Hydroxybenzaldehyde
For the synthesis of the key precursor to syringaldehyde, a double bromination is required.
-
Materials: 4-hydroxybenzaldehyde, Bromine, Methanol (B129727).
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 mol) in methanol (1.0 L) and cool the solution to 0°C.
-
Over a period of 30 minutes, add bromine (2.2 mol) while maintaining the temperature below 20°C.
-
Stir the reaction mixture, and the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.
-
Step 2: Synthesis of 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)
This step involves a copper-catalyzed methoxylation.
-
Materials: 3,5-dibromo-4-hydroxybenzaldehyde, Sodium methoxide (B1231860), Dimethylformamide (DMF), Cuprous chloride.
-
Procedure:
-
In a suitable reaction vessel, add 3,5-dibromo-4-hydroxybenzaldehyde (0.20 mol), freshly prepared 28-30 wt% sodium methoxide (0.74–0.79 mol), DMF (8 mL), and cuprous chloride (4 g).
-
Heat the mixture in an autoclave to 120°C for 3 hours.
-
After cooling, evaporate the solvents under reduced pressure.
-
Treat the residue with water and acidify to precipitate the product.
-
Filter, wash, and dry the solid to obtain syringaldehyde.
-
Step 3: Synthesis of 3,4,5-Trimethoxybenzaldehyde
The final step in this stage is the methylation of syringaldehyde.
-
Materials: 3,5-dimethoxy-4-hydroxybenzaldehyde, Dimethyl sulfate, Potassium carbonate, Acetone.
-
Procedure:
-
To a solution of 3,5-dimethoxy-4-hydroxybenzaldehyde in acetone, add potassium carbonate and dimethyl sulfate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter off the inorganic salts and evaporate the solvent.
-
The residue can be purified by recrystallization to give 3,4,5-trimethoxybenzaldehyde.
-
Quantitative Data for Stage 1
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1a | 4-Hydroxybenzaldehyde | Bromine, H₂O₂ | This compound | 86-88[1] |
| 1b | 4-Hydroxybenzaldehyde | Bromine | 3,5-Dibromo-4-hydroxybenzaldehyde | ~95 |
| 2 | 3,5-Dibromo-4-hydroxybenzaldehyde | Sodium methoxide, CuCl | 3,5-Dimethoxy-4-hydroxybenzaldehyde | 88 |
| 3 | 3,5-Dimethoxy-4-hydroxybenzaldehyde | Dimethyl sulfate | 3,4,5-Trimethoxybenzaldehyde | 91 |
Stage 2: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde
This stage describes a common and efficient method for the synthesis of Trimethoprim starting from the key intermediate prepared in Stage 1.
Experimental Workflow
Experimental Protocol
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile
-
Materials: 3,4,5-trimethoxybenzaldehyde, 3-Anilinopropionitrile, Sodium methoxide, Toluene.
-
Procedure:
-
In a reaction flask equipped with a Dean-Stark apparatus, dissolve 3,4,5-trimethoxybenzaldehyde and 3-anilinopropionitrile in toluene.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
-
The intermediate product, α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile, can be isolated by crystallization or used directly in the next step.
-
Step 2: Cyclization with Guanidine
-
Materials: α-(3,4,5-Trimethoxybenzylidene)-β-anilinopropionitrile, Guanidine hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride to generate free guanidine.
-
Add the intermediate from the previous step to the reaction mixture.
-
Reflux the mixture for several hours until the cyclization is complete.
-
Cool the reaction mixture and neutralize with an acid.
-
The precipitated Trimethoprim is collected by filtration, washed, and can be purified by recrystallization.
-
Quantitative Data for Stage 2
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 3,4,5-Trimethoxybenzaldehyde | 3-Anilinopropionitrile, Sodium methoxide | Condensation Intermediate | High |
| 2 | Condensation Intermediate | Guanidine | Trimethoprim | High |
Conclusion
While this compound is not a direct starting material for the industrial synthesis of Trimethoprim, it represents a viable intermediate in a synthetic route starting from the readily available 4-hydroxybenzaldehyde. This pathway allows for the construction of the key intermediate, 3,4,5-trimethoxybenzaldehyde, which is then efficiently converted to Trimethoprim. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of pharmaceutical development, offering a detailed understanding of the chemical transformations involved in the synthesis of this important antibacterial agent.
References
Application Notes and Protocols: 3-Bromo-4-hydroxybenzaldehyde in the Synthesis of Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (>C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2][3] Their wide-ranging applications span fields like organic synthesis, catalysis, and material science.[1] In medicinal chemistry, Schiff bases are of particular interest due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4]
The biological efficacy of these compounds is often attributed to the azomethine group, which can participate in hydrogen bonding with active centers of enzymes and disrupt essential biological pathways.[3][5] The starting materials, specifically the substituted aldehyde, play a crucial role in tuning the physicochemical and biological properties of the resulting Schiff base. 3-Bromo-4-hydroxybenzaldehyde is a valuable precursor, featuring a reactive aldehyde for imine formation, a phenolic hydroxyl group known to contribute to antioxidant activity, and a bromine atom which can enhance biological potency through halogen bonding and by modifying electronic properties.[6]
These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and for the evaluation of their potential biological activities.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of acid and proceeds under reflux in a suitable solvent like ethanol (B145695).
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond.
Caption: General synthesis of a Schiff base.
Experimental Protocol: Conventional Synthesis
This protocol outlines a standard method for synthesizing Schiff bases using this compound and a generic primary amine.[7]
-
Dissolution: Dissolve this compound (1.0 mmol, 201.02 g/mol ) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve an equimolar amount of the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. To catalyze the reaction, add 2-3 drops of glacial acetic acid to the mixture.[8][9]
-
Reflux: Fit the flask with a condenser and reflux the reaction mixture on a heating mantle for 4-8 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid product several times with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis and Purification Workflow
Caption: Experimental workflow for Schiff base synthesis.
Biological Activity Evaluation
Schiff bases derived from substituted hydroxybenzaldehydes are frequently evaluated for a range of biological activities. The protocols below are standard methods for assessing antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds can be screened against various pathogenic bacterial and fungal strains using the agar (B569324) well diffusion method.[8]
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare sterile nutrient agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and potato dextrose agar plates for fungal strains (e.g., Candida albicans).
-
Inoculation: Uniformly spread a standardized inoculum (0.5 McFarland standard) of the test microorganism over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Punch sterile wells (6 mm in diameter) into the agar using a sterile borer.
-
Sample Loading: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.[10]
Antimicrobial Testing Workflow
Caption: Workflow for the agar well diffusion assay.
Table 1: Example Antimicrobial Activity Data (MIC, µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Salicylaldehyde Schiff Base (SB3) | - | 50 | 50 | - | [10] |
| Salicylaldehyde Schiff Base (SB4) | - | 50 | - | - | [10] |
| Pyrazole Schiff Base (7) | 12.5 | - | - | - | [1] |
| Pyrazole Schiff Base (8) | 12.5 | - | - | - | [1] |
| Ciprofloxacin (Control) | 15.62 | - | - | - | [1] |
| Amphotericin B (Control) | - | - | - | 0.044 | [1] |
| Note: This table presents example data from various Schiff bases to illustrate typical results; values are not specific to this compound derivatives unless synthesized and tested. |
Antioxidant Activity
Phenolic Schiff bases are potential antioxidants capable of scavenging free radicals.[11][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate this activity. The mechanism often involves either hydrogen atom transfer (HAT) or single electron transfer (SET) from the phenolic hydroxyl group.[12]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a stock solution of the synthesized Schiff base in methanol (B129727) or ethanol. Also, prepare a fresh solution of DPPH in the same solvent to a specific absorbance (e.g., ~1.0 at 517 nm).
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the test compound to a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer or a microplate reader.
-
Controls: Use ascorbic acid or α-tocopherol as a standard antioxidant (positive control).[5] A blank containing only the solvent and DPPH is also required.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.
Table 2: Example Antioxidant Activity Data (IC₅₀)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Reference |
| Ligand 3 | 729.26 | 730.12 | [11] |
| Ligand 9 | 589.6 | 36.3 | [11] |
| Ligand 10 | 253.15 | 28.21 | [11] |
| Ni(II) Complex | 9.35 µM | - | [5] |
| Note: This table presents example data from various phenolic Schiff bases to illustrate typical results. |
Anticancer Activity
The cytotoxic effect of Schiff bases against cancer cells is a key area of investigation.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.[13][14]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases (dissolved in DMSO and diluted with media) and incubate for an additional 24-72 hours.[13][14]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Anticancer (MTT) Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Table 3: Example Anticancer Activity Data (IC₅₀)
| Compound | Cell Line | IC₅₀ | Reference |
| 2,4-dihydroxybenzaldehyde Schiff base (13) | PC3 (Prostate) | 4.85 µM | [15] |
| 2,4-dihydroxybenzaldehyde Schiff base (5) | PC3 (Prostate) | 7.43 µM | [15] |
| 4-nitrobenzaldehyde Schiff base | TSCCF (Oral) | 446.68 µg/mL | [2][16] |
| 4-nitrobenzaldehyde Schiff base | NHGF (Normal) | 977.24 µg/mL | [2][16] |
| Note: This table presents example data from various Schiff bases to illustrate typical results and the concept of selectivity between cancerous and normal cell lines. |
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ionicviper.org [ionicviper.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
Application Notes and Protocols: Williamson Ether Synthesis of 3-Bromo-4-hydroxybenzaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-4-hydroxybenzaldehyde in the synthesis of biologically active molecules, primarily focusing on its application as a precursor for potent anticancer agents through the Williamson ether synthesis. The protocols and data presented herein are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug discovery.
Application in the Synthesis of Combretastatin A-4 Analogs
The Williamson ether synthesis of this compound is a key chemical transformation for the generation of 4-alkoxy-3-bromobenzaldehyde derivatives. These derivatives are crucial intermediates in the synthesis of analogs of Combretastatin A-4 (CA-4), a natural product isolated from the African bushwillow Combretum caffrum. CA-4 and its analogs are potent tubulin polymerization inhibitors, exhibiting significant anticancer and anti-angiogenic properties.[1][2]
The 4-alkoxy-3-bromobenzaldehyde moiety serves as a synthetic mimic of the B-ring of Combretastatin A-4. The ether linkage, formed via the Williamson ether synthesis, allows for the introduction of a variety of alkyl or aryl groups at the 4-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. The bromo-substituent at the 3-position can be retained or further modified to enhance biological activity.
The primary mechanism of action for these CA-4 analogs is the inhibition of tubulin polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for Williamson ether synthesis reactions involving substituted 4-hydroxybenzaldehydes, which serve as a reference for the expected outcomes when using this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Benzyl (B1604629) bromide | K₂CO₃ | Ethanol | Reflux, 14 hours | 4-(Benzyloxy)benzaldehyde | 87.4 | [4] |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | 80°C, 4 hours | 4-(Benzyloxy)-3,5-dibromobenzaldehyde | 95 | [5] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromo phenacyl bromide | - | Ethanol | Room Temp, 20 hours | 4-(4'-bromo)-phenacyloxy-3-methoxybenzaldehyde | 46.3 | [6] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of 3-Bromo-4-alkoxybenzaldehydes
This protocol is a generalized procedure based on established Williamson ether syntheses of similar phenolic aldehydes.[4][7]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, pentyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq). If using sodium hydride (a stronger base), add it cautiously in portions (1.1-1.2 eq) to the solution at 0 °C.
-
Addition of Alkylating Agent: Slowly add the desired alkyl halide (1.1-1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 4-alkoxy-3-bromobenzaldehyde.
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-alkoxy-3-bromobenzaldehydes.
Signaling Pathway: Tubulin Polymerization Inhibition by Combretastatin A-4 Analogs
Caption: Mechanism of action of Combretastatin A-4 analogs.
References
- 1. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-BENZYLOXY-3,5-DIBROMO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. byjus.com [byjus.com]
Application Notes and Protocols for 3-Bromo-4-hydroxybenzaldehyde in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms of 3-Bromo-4-hydroxybenzaldehyde, a versatile intermediate in organic synthesis. This document details key reactions, including O-alkylation, Knoevenagel condensation, Wittig reaction, Suzuki coupling, and Ullmann condensation, providing experimental protocols and quantitative data to support researchers in the development of novel compounds.
O-Alkylation of this compound
The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of functional groups, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The Williamson ether synthesis is a classical and widely used method for this transformation.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Application Notes and Protocols: 3-Bromo-4-hydroxybenzaldehyde as a Fluorescent Probe for Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging species, readily oxidizing lipids, proteins, and nucleic acids. Consequently, the accurate and sensitive detection of hydroxyl radicals is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.
3-Bromo-4-hydroxybenzaldehyde has emerged as a promising fluorescent probe for the detection of hydroxyl groups, particularly the highly reactive hydroxyl radical.[1] This small molecule offers the potential for high sensitivity and specificity, enabling researchers to monitor oxidative stress in various biological and chemical systems. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for hydroxyl radicals.
Principle of Detection
The use of this compound as a fluorescent probe for hydroxyl radicals is based on a hydroxylation reaction that results in a significant change in the fluorescent properties of the molecule. In its native state, this compound is weakly fluorescent. Upon reaction with a hydroxyl radical, a highly fluorescent product is formed. The increase in fluorescence intensity is directly proportional to the concentration of hydroxyl radicals, allowing for their quantitative detection.
The proposed mechanism involves the addition of the hydroxyl radical to the aromatic ring of this compound, leading to the formation of a dihydroxybenzaldehyde derivative. This newly formed catechol derivative exhibits strong fluorescence upon excitation at an appropriate wavelength.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and representative spectroscopic properties of this compound and its putative hydroxylated product is presented in the table below. It is important to note that the spectroscopic properties of the hydroxylated product are predicted based on the behavior of similar phenolic compounds and should be determined experimentally for each specific application.
| Property | This compound | Hydroxylated Product (Representative) |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₃ |
| Molecular Weight | 201.02 g/mol [1][2] | 217.02 g/mol |
| CAS Number | 2973-78-6[1][2] | N/A |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 125-130 °C[1] | - |
| Excitation Wavelength (λex) | ~330 nm | ~350 nm |
| Emission Wavelength (λem) | ~380 nm | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.1 |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | Soluble in aqueous buffers |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a fluorescent probe for hydroxyl radicals. Optimization of probe concentration, incubation time, and buffer conditions may be necessary for specific applications.
Protocol 1: In Vitro Detection of Hydroxyl Radicals (Fenton Reaction)
This protocol describes the use of this compound to detect hydroxyl radicals generated by the Fenton reaction.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Iron (II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in PBS to a final concentration of 100 µM.
-
Fenton Reaction Setup: In a 96-well black microplate, add the following components in the order listed:
-
50 µL of 100 µM this compound working solution.
-
50 µL of 200 µM FeSO₄ solution in PBS.
-
50 µL of varying concentrations of H₂O₂ (e.g., 0-1 mM) in PBS.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the hydroxylated product (e.g., Ex/Em = 350/450 nm).
Protocol 2: Detection of Intracellular Hydroxyl Radicals in Cultured Cells
This protocol provides a general guideline for detecting hydroxyl radicals in living cells.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
This compound
-
DMSO
-
PBS, pH 7.4
-
Inducer of oxidative stress (e.g., H₂O₂, menadione)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Induction of Oxidative Stress:
-
Remove the probe-containing medium and wash the cells twice with PBS.
-
Add fresh culture medium containing the desired concentration of the oxidative stress inducer.
-
Incubate for the desired period (e.g., 1-4 hours).
-
-
Imaging or Flow Cytometry:
-
Wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells.
-
Analyze the cells using a fluorescence microscope (e.g., with a DAPI filter set) or a flow cytometer with appropriate laser and emission filters.
-
Data Analysis and Interpretation
The fluorescence intensity data should be corrected for background fluorescence from control wells or unstained cells. The fold-increase in fluorescence in treated samples compared to untreated controls is a measure of the relative increase in hydroxyl radical production. For quantitative analysis, a standard curve can be generated using a stable fluorescent standard of the hydroxylated product, if available.
Application in Drug Development: A Hypothetical Case Study
A potential application of this probe is in the screening of antioxidant compounds. For instance, a drug development professional could investigate the protective effects of a novel antioxidant against oxidative stress-induced cell death. In this scenario, the probe could be used to demonstrate that the antioxidant compound effectively reduces the intracellular levels of hydroxyl radicals, thereby validating its mechanism of action. This could be part of a larger study investigating the compound's effect on the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of cells or medium | Use phenol (B47542) red-free medium. Include an unstained control. |
| Probe concentration is too high | Optimize the probe concentration by performing a dose-response experiment. | |
| Low or no signal | Insufficient hydroxyl radical production | Increase the concentration of the inducer or the incubation time. |
| Probe is not effectively loaded into cells | Increase the incubation time with the probe. Ensure the use of serum-free medium during loading. | |
| Incorrect filter set for fluorescence detection | Verify the excitation and emission wavelengths of the hydroxylated product and use the appropriate filters. | |
| High cell toxicity | Probe concentration is too high | Reduce the probe concentration and/or the incubation time. |
| Inducer of oxidative stress is too toxic | Perform a dose-response experiment to determine the optimal concentration of the inducer. |
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable tool for the detection of hydroxyl radicals in a variety of research and drug development applications. Its ability to provide a fluorescent readout of oxidative stress can aid in the elucidation of disease mechanisms and the identification of novel therapeutic agents. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this fluorescent probe.
References
Applications of 3-Bromo-4-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its substituted benzene (B151609) ring, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, provides multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of compounds with applications in medicinal chemistry, particularly as tyrosinase inhibitors, anticancer agents, and antimicrobial agents.
Application 1: Tyrosinase Inhibitors for Hyperpigmentation Disorders
Derivatives of this compound have shown significant potential as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.
Featured Compound: (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)
A notable example is the synthetic compound MHY1498, which incorporates the 3-bromo-4-hydroxybenzylidene moiety and exhibits potent tyrosinase inhibitory activity.[1][2][3][4]
Quantitative Data:
| Compound | Target Enzyme | IC50 Value (µM) | Cell Line | Activity | Reference |
| MHY1498 | Mushroom Tyrosinase | 4.1 ± 0.6 | B16F10 Melanoma | Inhibition of melanin production | [1][2][4] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 22.0 ± 4.7 | B16F10 Melanoma | Inhibition of melanin production | [1][2][4] |
Experimental Protocols
Synthesis of (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498): [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and thiochroman-4-one (B147511) (0.8 eq) in a solution of 1.0 M HCl in acetic acid.
-
Acid Catalyst: Add a catalytic amount of 12.0 M hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture at 60°C for 72 hours.
-
Work-up: After cooling, partition the mixture between dichloromethane (B109758) and water.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Mushroom Tyrosinase Inhibition Assay: [2]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM phosphate (B84403) buffer (pH 6.5), 1 mM L-tyrosine, and various concentrations of the test compound (e.g., MHY1498) dissolved in DMSO.
-
Enzyme Addition: Add an aqueous solution of mushroom tyrosinase (200 U/mL) to each well.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Substrate Addition: Add L-DOPA (3,4-dihydroxy-L-phenylalanine) solution to initiate the reaction.
-
Measurement: Measure the formation of dopachrome (B613829) by monitoring the absorbance at 492 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Melanin Content Assay: [3]
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media.
-
Treatment: Treat the cells with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production, in the presence or absence of various concentrations of the test compound.
-
Cell Lysis: After a suitable incubation period, lyse the cells.
-
Measurement: Measure the melanin content in the cell lysates spectrophotometrically.
Signaling Pathway and Workflow
Caption: Workflow for the synthesis and evaluation of MHY1498 as a tyrosinase inhibitor.
Application 2: Anticancer Agents
Schiff bases and benzohydrazide (B10538) derivatives synthesized from this compound and its isomers have demonstrated promising anticancer activities. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.
Quantitative Data:
| Compound Class | Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Benzohydrazide | 3-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 | 1.20 | [5] |
| Reference Drug | Tetrandrine | HCT116 | 1.53 | [5] |
| Reference Drug | 5-Fluorouracil | HCT116 | 4.6 | [5] |
Experimental Protocols
General Synthesis of Schiff Bases:
-
Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol (B145695) in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Reflux the reaction mixture for 2 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
General Synthesis of Benzohydrazides:
-
Esterification: Convert the corresponding bromobenzoic acid to its methyl or ethyl ester.
-
Hydrazinolysis: Reflux the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol to form the bromo benzohydrazide intermediate.
-
Condensation: React the bromo benzohydrazide with a variety of aldehydes or ketones in an alcoholic solvent, often with an acid catalyst, to yield the final benzohydrazide derivatives.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Logical Relationship Diagram
Caption: Logical workflow for developing anticancer agents from this compound.
Application 3: Antimicrobial Agents
Schiff base derivatives of halogenated salicylaldehydes are known to possess significant antimicrobial properties. The imine group (-C=N-) is crucial for their biological activity.
Quantitative Data:
While specific MIC values for derivatives of this compound were not detailed in the provided search results, the general class of compounds is known for its antimicrobial activity. The following table provides an example of data that would be collected.
| Compound Class | Test Organism | MIC (µg/mL) |
| Schiff Base Derivative | Staphylococcus aureus | Data to be determined |
| Schiff Base Derivative | Escherichia coli | Data to be determined |
| Schiff Base Derivative | Candida albicans | Data to be determined |
Experimental Protocols
Agar (B569324) Well Diffusion Method for Antimicrobial Screening:
-
Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism on the surface of the agar plates.
-
Well Preparation: Punch sterile wells (e.g., 6 mm in diameter) into the agar.
-
Compound Addition: Add a solution of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilutions: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Experimental Workflow Diagram
Caption: Workflow for the antimicrobial evaluation of Schiff bases.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the development of tyrosinase inhibitors, anticancer agents, and antimicrobial compounds. Further exploration of derivatives of this compound is warranted to discover novel and potent therapeutic agents. Researchers are encouraged to utilize these methodologies as a foundation for their own investigations into the medicinal applications of this versatile chemical intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of byproducts during the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (B181551).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3,5-dibromo-4-hydroxybenzaldehyde?
A1: The primary methods for synthesizing 3,5-dibromo-4-hydroxybenzaldehyde involve the bromination of 4-hydroxybenzaldehyde (B117250) or the bromination and subsequent oxidation of p-cresol (B1678582).[1][2][3]
Q2: What is the most common byproduct in the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde?
A2: When starting from 4-hydroxybenzaldehyde, the formation of 3-bromo-4-hydroxybenzaldehyde (mono-brominated) and 3,5-dibromo-4-hydroxybenzaldehyde are competing reactions. In syntheses where this compound is the target, 3,5-dibromo-4-hydroxybenzaldehyde is a significant byproduct.[4][5] Over-bromination can also lead to other impurities.
Q3: How can I purify the crude 3,5-dibromo-4-hydroxybenzaldehyde?
A3: Purification can be achieved through recrystallization from solvents like ethanol (B145695) or by column chromatography.[6] Another method involves dissolving the product in an organic solvent, extracting it with a diluted aqueous sodium hydroxide (B78521) solution, and then re-precipitating the product by acidification.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde.
Issue 1: Low Yield of 3,5-dibromo-4-hydroxybenzaldehyde and High Proportion of Mono-brominated Byproduct.
-
Possible Cause: Insufficient amount of brominating agent or incomplete reaction.
-
Solution:
-
Ensure the molar ratio of bromine to the starting material (e.g., p-cresol or 4-hydroxybenzaldehyde) is appropriate for dibromination. Typically, a molar ratio of at least 2:1 (bromine:starting material) is required.[3]
-
Increase the reaction time or temperature to drive the reaction to completion, but monitor carefully to avoid over-bromination.
-
Consider the solvent system. Some solvents may favor mono-bromination.
-
Issue 2: Formation of Tribrominated or Other Over-brominated Byproducts.
-
Possible Cause: Excess of brominating agent or harsh reaction conditions.
-
Solution:
-
Carefully control the stoichiometry of the bromine addition. Avoid adding a large excess of the brominating agent.
-
Maintain the recommended reaction temperature. High temperatures can increase the rate of side reactions. For the bromination of p-cresol, nucleus bromination is typically performed at a lower temperature (e.g., 15-30°C) before side-chain bromination at a higher temperature.[2][3]
-
Slow, dropwise addition of bromine can help to control the local concentration and minimize over-bromination.
-
Issue 3: Difficulty in Separating 3,5-dibromo-4-hydroxybenzaldehyde from Byproducts.
-
Possible Cause: Similar polarities of the desired product and byproducts, making purification challenging.
-
Solution:
-
Optimize the recrystallization solvent system. A mixture of solvents might be necessary to achieve good separation.
-
For column chromatography, use a gradient elution to improve the separation of compounds with similar retention factors.
-
Chemical treatment can sometimes be employed. For instance, if the starting material is present, it might be removed by a specific chemical reaction that leaves the desired product untouched.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic protocols for 3,5-dibromo-4-hydroxybenzaldehyde and related compounds.
| Starting Material | Brominating Agent | Solvent | Key Reaction Conditions | Product | Yield | Byproducts Noted | Reference |
| p-Cresol | Bromine | o-Dichlorobenzene | Nucleus bromination at 15-30°C, then side-chain bromination at 150-160°C, followed by hydrolysis at 100°C. | 4-Hydroxy-3,5-dibromobenzaldehyde | 78-80% | Not specified in detail, but process aims for high purity. | [2] |
| p-Cresol | Bromine | o-Dichlorobenzene | Low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, followed by hydrolysis. | 3,5-Dibromo-4-hydroxybenzaldehyde | High | HBr gas (recovered) | [1] |
| 4-Hydroxybenzaldehyde | Bromine | Chloroform (B151607) | Bromination at 40-45°C for 8 hours. | This compound | 81% | 3,5-Dibromo-4-hydroxybenzaldehyde (0.36%) | [4] |
| 4-Hydroxybenzaldehyde | Bromine | Chloroform | - | This compound | 82.6% | 3,5-Dibromo-4-hydroxybenzaldehyde (8.6%) | [4] |
Experimental Protocols
Protocol 1: Synthesis from p-Cresol [2][3]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, dissolve p-cresol in o-dichlorobenzene.
-
Nucleus Bromination: Cool the solution to 15-30°C and add bromine dropwise while maintaining the temperature.
-
Side-Chain Bromination: After the initial bromination, heat the reaction mixture to 150-160°C.
-
Hydrolysis: Add water to the reaction mixture and stir at 100°C for several hours to hydrolyze the intermediate.
-
Work-up and Purification: Separate the organic layer, cool to room temperature to crystallize the product. Filter the crystals, wash with o-dichlorobenzene, and dry in vacuo at 100°C.
Protocol 2: Synthesis from 4-Hydroxybenzaldehyde (to minimize dibromo byproduct) [4]
-
Reaction Setup: In a suitable reactor, dissolve 4-hydroxybenzaldehyde in a chloromethane (B1201357) solvent such as chloroform.
-
Bromination: Cool the solution to below 10°C. Add a solution of bromine in chloroform dropwise, maintaining the temperature. After the addition, allow the reaction to proceed at 40-45°C for approximately 8 hours.
-
Work-up: After the reaction, adjust the pH to 6 with an alkaline solution (e.g., NaOH). Add water and heat to distill and recover the solvent.
-
Purification: The product can be purified by recrystallization from hot water.
Visualizations
Caption: Synthesis pathways for 3,5-dibromo-4-hydroxybenzaldehyde.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]
- 2. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 3. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 4. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-hydroxybenzaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-4-hydroxybenzaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Excessive solvent used: The concentration of the compound is below its saturation point even at low temperatures.[1][2][3] - Supersaturated solution: The solution is stable beyond its saturation point, and crystallization has not been initiated.[1][2] - Cooling process is too rapid: Fast cooling can sometimes inhibit crystal nucleation.[4] | - Boil off a portion of the solvent to increase the concentration of the solute and then allow the solution to cool again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][2] - Add a seed crystal of pure this compound to the cooled solution.[1][3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - Low melting point of the compound relative to the solvent's boiling point: The compound may be melting in the hot solvent. The melting point of this compound is 130-135 °C.[5] - High concentration of impurities: Impurities can depress the melting point of the compound.[3] - Solution is highly supersaturated. [6] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][6] - Consider using a solvent with a lower boiling point. - If impurities are suspected, pre-purification by another method (e.g., column chromatography) might be necessary. |
| Colored Impurities in the Final Crystals | - Colored impurities are co-crystallizing with the product. - The chosen solvent does not effectively exclude the colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - Perform a hot filtration to remove the charcoal and any other insoluble impurities.[7] - Try a different recrystallization solvent or a solvent pair. |
| Poor Recovery/Low Yield | - Using too much solvent: A significant amount of the product remains dissolved in the mother liquor.[1][3][8] - Incomplete crystallization: The solution was not cooled for a sufficient duration or to a low enough temperature.[7] - Washing the crystals with warm or room-temperature solvent. [1][7] - Premature crystallization during hot filtration. [6] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Always wash the collected crystals with a small amount of ice-cold solvent.[1] - To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent, which can be evaporated later.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available solubility data, alcohols such as methanol (B129727) and ethanol, or aqueous mixtures of these, are often suitable.[9][10] Water can also be used, as the compound is slightly soluble in it.[11][12] A solvent pair, such as ethanol-water, can also be effective.
Q2: How can I determine the appropriate amount of solvent to use?
The goal is to use the minimum amount of boiling solvent to completely dissolve the crude this compound.[1] To achieve this, start by adding a small volume of the chosen solvent to the crude material and heat the mixture to boiling. Continue adding small portions of the hot solvent until all the solid has just dissolved.
Q3: My compound is not dissolving even in a large amount of hot solvent. What should I do?
This indicates that the chosen solvent is not suitable for dissolving this compound. You will need to select a different solvent in which the compound has higher solubility at elevated temperatures. Refer to the solubility data table to make an informed choice.
Q4: How long should I cool the solution to get the best crystal yield?
For optimal yield, the solution should be allowed to cool slowly to room temperature, and then placed in an ice bath for at least 30 minutes to an hour to ensure complete crystallization.
Q5: What are the expected appearance and melting point of pure this compound?
Pure this compound should be a white to light yellow crystalline powder.[12] The reported melting point is in the range of 130-135 °C.[5][11] A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes while stirring.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The purity of the final product can be assessed by measuring its melting point.
Quantitative Data
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility of this compound in different solvents at various temperatures. This data can aid in the selection of an appropriate recrystallization solvent.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 278.15 | 18.31 |
| 298.15 | 40.58 | |
| 318.15 | 82.35 | |
| Ethanol | 278.15 | 29.21 |
| 298.15 | 59.87 | |
| 318.15 | 113.40 | |
| n-Propanol | 278.15 | 39.12 |
| 298.15 | 76.54 | |
| 318.15 | 139.60 | |
| Isopropanol | 278.15 | 32.18 |
| 298.15 | 65.29 | |
| 318.15 | 122.50 | |
| Ethyl Acetate | 278.15 | 42.15 |
| 298.15 | 81.33 | |
| 318.15 | 145.80 | |
| Acetonitrile | 278.15 | 23.45 |
| 298.15 | 49.32 | |
| 318.15 | 95.67 | |
| Water | 278.15 | 0.48 |
| 298.15 | 0.73 | |
| 318.15 | 1.15 | |
| Cyclohexane | 278.15 | 0.62 |
| 298.15 | 1.01 | |
| 318.15 | 1.61 |
Note: Data extracted and compiled from the Journal of Chemical & Engineering Data.[9][10]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-ブロモ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 2973-78-6 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: 3-Bromo-4-hydroxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-hydroxybenzaldehyde. Our aim is to help you improve reaction yields, minimize impurities, and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Solutions |
| SYN-001 | Low Yield of this compound | 1. Formation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) byproduct.[1] 2. Incomplete reaction. 3. Suboptimal reaction temperature. 4. Loss of product during workup and purification. | 1. Control Stoichiometry: Use a precise molar ratio of bromine to 4-hydroxybenzaldehyde (B117250) (e.g., 1:1 or slightly less). 2. Protecting Group Strategy: Consider protecting the hydroxyl group as an acetal (B89532) before bromination to prevent di-substitution.[1] 3. Optimize Temperature: Maintain a low reaction temperature (e.g., 0-10°C) during bromine addition to improve selectivity.[2][3] 4. Alternative Bromination Method: Employ a method with in-situ generation of bromine from HBr and H₂O₂ to improve atom economy and yield.[4] 5. Purification: Use recrystallization from hot water or a solvent/anti-solvent system to carefully separate the desired product from byproducts and starting material.[1] |
| SYN-002 | Significant amount of 3,5-dibromo-4-hydroxybenzaldehyde byproduct | 1. Excess bromine used. 2. The strong activating effect of the hydroxyl group on the aromatic ring makes it susceptible to further bromination.[1] 3. Elevated reaction temperature. | 1. Slow Bromine Addition: Add the bromine solution dropwise at a controlled rate to maintain a low concentration of bromine in the reaction mixture. 2. Solvent Choice: Use a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) to potentially reduce the rate of the second bromination.[2][3] 3. Acetal Protection: The most effective method is to protect the hydroxyl group as an acetal prior to bromination. This significantly reduces the formation of the dibromo byproduct.[1] |
| SYN-003 | Reaction is sluggish or does not go to completion | 1. Poor solubility of 4-hydroxybenzaldehyde in the reaction solvent.[1] 2. Insufficient reaction time. 3. Low reaction temperature for the chosen solvent system. | 1. Use of a Co-solvent: Add a co-solvent like ethyl acetate (B1210297) to improve the solubility of the starting material.[2] 2. Increase Reaction Time: After the addition of bromine, allow the reaction to stir for a longer period (e.g., 2-4 hours) at the specified temperature.[1] 3. Optimize Temperature: While low temperatures are good for selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Monitor the reaction progress using TLC. |
| SYN-004 | Difficulty in purifying the final product | 1. Similar polarities of the desired product and the 3,5-dibromo byproduct. 2. Presence of unreacted starting material. 3. Formation of tarry impurities. | 1. Recrystallization: Carefully perform recrystallization from hot water, which often provides good separation.[1] 2. Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) can be employed. 3. pH Adjustment during Workup: Adjusting the pH of the aqueous phase during workup can help in removing some impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic bromination of 4-hydroxybenzaldehyde using molecular bromine in a suitable solvent like chloroform, dichloromethane, or acetic acid.[1][2][3] However, this method often suffers from the formation of the 3,5-dibromo-4-hydroxybenzaldehyde byproduct, which can lower the yield of the desired product.[1]
Q2: How can I minimize the formation of the 3,5-dibromo byproduct?
A2: To minimize the formation of the dibrominated byproduct, you can:
-
Use a protecting group: Protecting the hydroxyl group of 4-hydroxybenzaldehyde as an acetal before bromination is a highly effective strategy.[1] The acetal group is less activating than the hydroxyl group, thus disfavoring the second bromination. The protecting group can be easily removed by hydrolysis after the bromination step.
-
Control reaction conditions: Carefully controlling the stoichiometry of bromine, maintaining a low reaction temperature (0-10 °C), and adding the bromine slowly can improve the selectivity for the mono-brominated product.[2][3]
Q3: What are the advantages of the hydrogen peroxide-assisted bromination method?
A3: A patented method describes the use of hydrogen peroxide in the reaction.[4] The key advantages are:
-
Increased Yield: This method can increase the yield to 86-88%.[4]
-
Reduced Bromine Consumption: Hydrogen peroxide oxidizes the hydrobromic acid (HBr) byproduct back to bromine, which can then react with more starting material. This effectively halves the amount of molecular bromine required.[4]
-
Waste Reduction: It is a more environmentally friendly process as it utilizes the HBr byproduct.[4]
Q4: What solvents are recommended for this synthesis?
A4: Common solvents used for the bromination of 4-hydroxybenzaldehyde include:
-
Chlorinated solvents: Chloroform and dichloromethane are frequently used.[2][3]
-
Acetic acid: Glacial acetic acid is another common solvent.
-
Mixed solvents: A mixture of solvents, such as chloroform and carbon tetrachloride, or the use of a co-solvent like ethyl acetate to improve solubility, has also been reported.[2][5]
Q5: How can I effectively purify the crude this compound?
A5: The most common purification technique is recrystallization. Recrystallization from hot water is often effective in separating the desired mono-bromo product from the di-bromo byproduct and unreacted starting material.[1] If recrystallization proves insufficient, column chromatography on silica gel is a reliable alternative.
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the synthesis of this compound.
Table 1: Comparison of Different Synthetic Methods
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Direct Bromination | 4-hydroxybenzaldehyde | Bromine | Methyl Chloride | 70-80 | ~90-95 (with 5-10% dibromo byproduct) | [1] |
| Acetal Protection | p-hydroxybenzyl acetal | Bromine | Not specified | Greatly improved | >99 | [1] |
| H₂O₂ Assisted Bromination | 4-hydroxybenzaldehyde | Bromine, H₂O₂, H₂SO₄ | Dichloroethane, Water | 86-88 | Not specified | [4] |
Table 2: Optimized Reaction Parameters for Acetal Protection Method
| Parameter | Value | Reference |
| Molar ratio of bromine to p-hydroxybenzyl acetal | 0.8 - 1.2 : 1 | [1] |
| Bromination reaction temperature | -20 to 20°C | [1] |
| Time for dropping bromine | 1 to 2 hours | [1] |
| Reaction time after dropwise addition | 1 to 4 hours | [1] |
| Hydrolysis reaction temperature | 60 to 95°C | [1] |
| Hydrolysis reaction time | 1 to 4 hours | [1] |
| Crystallization temperature | -20 to 15°C | [1] |
Experimental Protocols
Method 1: Direct Bromination of 4-hydroxybenzaldehyde
Materials:
-
4-hydroxybenzaldehyde
-
Bromine
-
Chloroform (or dichloromethane)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water for recrystallization
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine in chloroform.
-
Add the bromine solution dropwise to the stirred solution of 4-hydroxybenzaldehyde over a period of 1-2 hours, maintaining the temperature at 0-5°C.
-
After the addition is complete, let the reaction stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot water to yield this compound as a white to light yellow solid.
Method 2: Synthesis via Acetal Protection
Materials:
-
p-hydroxybenzyl acetal
-
Bromine
-
An appropriate solvent (e.g., a haloalkane)
-
Water
-
Hydrochloric acid (for hydrolysis)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Bromination: Dissolve p-hydroxybenzyl acetal in a suitable solvent and cool to the desired temperature (-20 to 20°C).[1]
-
Add a solution of bromine in the same solvent dropwise over 1-2 hours.[1]
-
Stir the reaction mixture for an additional 1-4 hours after the addition is complete.[1]
-
Hydrolysis: Add water to the reaction mixture and heat to reflux (60-95°C) for 1-4 hours to hydrolyze the acetal.[1]
-
Cool the reaction mixture to room temperature and quench with sodium bisulfite solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Cool the residue to -20 to 15°C to induce crystallization and collect the purified this compound by filtration.[1]
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 5. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
stability of 3-Bromo-4-hydroxybenzaldehyde under acidic and basic conditions
Welcome to the technical support center for 3-Bromo-4-hydroxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a solid, crystalline compound that is generally stable under standard storage conditions (cool, dark, and dry place). However, its stability can be compromised by exposure to moisture, air, light, and high temperatures. The phenolic hydroxyl group and the aldehyde functional group are the primary sites of reactivity and potential degradation. The material safety data sheet (MSDS) often indicates that the compound is "moisture sensitive" and "air sensitive".
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In the presence of strong acids, the aldehyde group is generally stable towards hydrolysis. However, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to polymerization or other degradation reactions. The phenolic hydroxyl group is also relatively stable under acidic conditions.
-
Basic Conditions: Basic conditions pose a greater risk to the stability of this compound. The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is more susceptible to oxidation. While phenolic aldehydes like p-hydroxybenzaldehyde are known to be relatively resistant to the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under standard conditions due to the electron-donating effect of the hydroxyl group, harsh basic conditions could still promote this or other reactions.[1][2] Polymerization reactions of phenols and aldehydes are also often catalyzed by basic conditions.[3]
Q3: What are the likely degradation pathways for this compound?
Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid (3-bromo-4-hydroxybenzoic acid). This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal ions. The phenolic hydroxyl group also makes the aromatic ring susceptible to oxidative degradation.
-
Polymerization/Condensation: Under both acidic and basic conditions, phenolic aldehydes can undergo self-condensation or polymerization reactions, leading to the formation of colored, high-molecular-weight byproducts.[3][4]
-
Cannizzaro-type Reactions: While less likely for hydroxybenzaldehydes compared to non-phenolic benzaldehydes, under strong basic conditions, disproportionation to 3-bromo-4-hydroxybenzyl alcohol and 3-bromo-4-hydroxybenzoic acid could occur.[5][6]
Q4: Are there any known incompatibilities for this compound?
This compound should be considered incompatible with strong oxidizing agents, strong bases, and potentially strong acids under heating. Contact with these substances could lead to vigorous reactions and degradation.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound during storage.
| Potential Cause | Troubleshooting Step |
| Exposure to Air/Light | Store the compound in a tightly sealed, amber-colored vial or container. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Presence of Moisture | Store the compound in a desiccator or a controlled low-humidity environment. |
| Contamination | Ensure that all spatulas and weighing instruments are clean and dry before handling the compound. |
Issue 2: Unexpected peaks in analytical chromatogram (e.g., HPLC) after dissolving the compound.
| Potential Cause | Troubleshooting Step |
| Degradation in Solution | Prepare solutions fresh before use. If the solvent is aqueous, consider buffering the solution to a neutral or slightly acidic pH. Analyze the solution promptly after preparation. |
| Oxidation | Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant to the solution if compatible with the downstream application. |
| Reaction with Solvent | Ensure the chosen solvent is inert. For example, avoid primary or secondary amine-containing buffers that could react with the aldehyde. |
Issue 3: Low yield or formation of byproducts in a reaction involving this compound under basic conditions.
| Potential Cause | Troubleshooting Step |
| Cannizzaro Reaction or other base-catalyzed degradation | Use a non-nucleophilic base if possible. Run the reaction at a lower temperature. Minimize the reaction time. |
| Oxidation of the starting material | Perform the reaction under an inert atmosphere (nitrogen or argon). |
Experimental Protocols
Protocol for Forced Degradation Study (Hydrolysis)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][7] The following is a general protocol based on ICH guidelines.[1][3][6]
Objective: To evaluate the stability of this compound under acidic and basic hydrolytic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Thermostatic bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis: a. To a known volume of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl in separate test tubes. b. Keep one set of tubes at room temperature and another set in a thermostatic bath at an elevated temperature (e.g., 60 °C). c. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of NaOH before dilution for analysis.
-
Base Hydrolysis: a. Repeat the procedure in step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl. b. Neutralize the aliquots with an equivalent amount of HCl before dilution for analysis.
-
Neutral Hydrolysis: a. Repeat the procedure in step 2, but use water instead of acid or base.
-
Sample Analysis: a. Dilute the neutralized aliquots to a suitable concentration with the mobile phase. b. Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Condition | Time (hours) | Initial Assay (%) | Assay (%) after Stress | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl, RT | 24 | 100 | ||||
| 1 M HCl, 60°C | 8 | 100 | ||||
| 0.1 M NaOH, RT | 4 | 100 | ||||
| 1 M NaOH, 60°C | 2 | 100 | ||||
| Water, 60°C | 24 | 100 |
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be used to separate this compound from its potential degradation products.[2]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic mode. A mobile phase of acetonitrile and water with phosphoric acid has been reported.[2] For MS compatibility, formic acid can be used instead of phosphoric acid.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 280-310 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Benzaldehyde, 3-bromo-4-hydroxy- | SIELC Technologies [sielc.com]
- 3. snscourseware.org [snscourseware.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. acdlabs.com [acdlabs.com]
common side reactions in the bromination of 4-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side reactions during the bromination of 4-hydroxybenzaldehyde (B117250).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My main product is contaminated with a significant amount of a di-brominated byproduct. What is happening and how can I prevent this?
A1: The most common side reaction in the bromination of 4-hydroxybenzaldehyde is polysubstitution, leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde.[1][2] This occurs because the hydroxyl (-OH) group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack after the first bromine atom has been added.[3][4] The initial monobrominated product can also disproportionate into the starting material and the dibrominated product.[5]
Troubleshooting Steps to Minimize Polysubstitution:
-
Control Stoichiometry: Carefully use only one equivalent of the brominating agent relative to the 4-hydroxybenzaldehyde.[3]
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water.[3] Milder reagents such as N-bromosuccinimide (NBS) can provide better control and favor monosubstitution.[3]
-
Solvent Selection: The choice of solvent is critical. Polar solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[3][6] Using less polar solvents such as chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), or carbon disulfide (CS₂) can reduce the reaction rate and improve selectivity for the desired monobrominated product.[2][3]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0°C or below) helps to control the reaction rate and increases selectivity towards the monobrominated product.[3][7]
-
Protecting Group Strategy: An effective but more complex method is to protect the aldehyde group as an acetal (B89532) before performing the bromination. This modification can significantly reduce the formation of the dibromo byproduct. The acetal is then hydrolyzed in a subsequent step to yield the desired 3-bromo-4-hydroxybenzaldehyde.[1]
Q2: I am observing colored impurities in my final product. What are they and how can I avoid them?
A2: The formation of colored impurities can be due to oxidation of the phenol (B47542) or aldehyde functional groups. To minimize these side reactions, it is advisable to perform the reaction under an inert atmosphere, such as nitrogen or argon, which helps to prevent oxidation.[3]
Q3: How can I improve the yield of the desired this compound?
A3: Besides controlling the polysubstitution mentioned in Q1, certain reaction systems have been developed to improve yields. One patented method involves using bromine in the presence of hydrogen peroxide in a chlorohydrocarbon solvent at 0°C, which has been reported to achieve yields of 86-88%.[7]
Data Presentation: Product Yields in Bromination
The following table summarizes reported yields for the synthesis of this compound under various conditions, highlighting the prevalence of the di-bromo byproduct.
| Starting Material | Brominating Agent/Solvent | This compound Yield | 3,5-dibromo-4-hydroxybenzaldehyde Yield | Reference |
| p-Hydroxybenzaldehyde | Bromine / Methyl chloride + co-solvent | 70-80% | 5-10% | [1] |
| p-Hydroxybenzaldehyde | Bromine / Chloroform | 82.6% | 8.6% | [2] |
| p-Hydroxybenzaldehyde | Bromine / Chloroform (modified conditions) | 81% | 0.36% | [2] |
| p-Hydroxybenzaldehyde | Bromine + H₂O₂ / Dichloroethane | 86-88% | Not specified | [7] |
Experimental Protocols
Protocol 1: Controlled Bromination in Chloroform (adapted from patent literature) [2]
-
Preparation: In a suitable reactor, dissolve 122g of 4-hydroxybenzaldehyde in 1350ml of chloroform with stirring.
-
Bromine Addition: Prepare a solution of 208g of bromine in 150ml of chloroform. Slowly add this bromine solution to the reactor while maintaining the internal temperature below 10°C.
-
Reaction: After the bromine addition is complete, allow the bromination reaction to proceed for 3 hours at a temperature between 10-25°C.
-
Heating: Following the initial reaction period, heat the mixture to 40-45°C and continue the bromination for an additional 6 hours.
-
Work-up: After the reaction is finished, add a 30% sodium hydroxide (B78521) solution to neutralize the reaction mixture to a pH of 6. Add 2000ml of water and heat the solution to boiling.
-
Purification: The product can be isolated via crystallization and recrystallization from the reaction mixture.
Protocol 2: High-Yield Bromination with Hydrogen Peroxide (adapted from patent literature) [7]
-
Preparation: In a reactor, create a mixture of 12.21g (0.1 mol) of 4-hydroxybenzaldehyde, 42ml of dichloroethane, and 12.7ml of water. Cool the mixture to 0°C with stirring.
-
Bromine Addition: Over a period of 2 hours, add a solution of 9.3g (0.058 mol) of bromine in 20ml of dichloroethane.
-
Acid and Peroxide Addition: While maintaining the temperature at 0°C, dropwise add 3.3ml of cold sulfuric acid (92.1%). Subsequently, over 1 hour, add 6.3ml of 28% hydrogen peroxide (0.058 mol) at the same temperature.
-
Reaction Completion: Allow the reaction to proceed for an additional 2 hours at 0°C.
-
Isolation: Filter the resulting precipitate, wash it with ice water, and dry it to obtain the final product.
Visualizations
Caption: Reaction pathway showing the desired monobromination and the common polysubstitution side reaction.
Caption: A troubleshooting guide for minimizing the formation of the di-brominated byproduct.
Caption: Experimental workflow for the high-yield synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. youtube.com [youtube.com]
- 7. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Bromo-4-hydroxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-4-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct bromination of 4-hydroxybenzaldehyde (B117250) using molecular bromine in a suitable solvent.[1][2] This electrophilic aromatic substitution reaction is favored due to the activating effect of the hydroxyl group, which directs the bromine to the ortho position.[3]
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges include:
-
Formation of the dibrominated byproduct: The major side product is 3,5-dibromo-4-hydroxybenzaldehyde, which can be difficult to separate from the desired product and leads to lower yields.[1]
-
Low reaction selectivity: Achieving high selectivity for the mono-brominated product can be challenging due to the highly activated nature of the aromatic ring.[1]
-
Purification difficulties: Removing the dibrominated impurity and other potential side products often requires careful recrystallization.[1]
Q3: What are the typical yields for this synthesis?
Yields can vary significantly depending on the chosen method and reaction conditions. Traditional methods using direct bromination of 4-hydroxybenzaldehyde typically report yields in the range of 70-80%, with the concurrent formation of 5-10% of the 3,5-dibromo byproduct.[1] More optimized procedures, such as those using a protecting group strategy or alternative brominating agents, can achieve yields of up to 98%.[1]
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Over-bromination leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde. | This is the most common cause of low yields.[1] To mitigate this, slowly add a solution of bromine to the reaction mixture to maintain a low concentration of bromine.[1] Consider protecting the hydroxyl group as an acetal (B89532) before bromination; this significantly reduces the formation of the dibromo byproduct.[1] |
| Incomplete Reaction. | Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Loss of product during workup and purification. | During recrystallization, use a minimal amount of hot solvent to dissolve the product to prevent significant loss in the mother liquor. Ensure the crystallization process is slow to allow for the formation of pure crystals. |
Product Purity Issues
Problem: The final product is contaminated with impurities, primarily the 3,5-dibromo-4-hydroxybenzaldehyde.
| Potential Cause | Recommended Solution |
| Co-crystallization of the desired product and the dibrominated byproduct. | Multiple recrystallizations may be necessary. Recrystallization from hot water is a commonly used method for separation.[1] |
| Presence of unreacted starting material. | Optimize the stoichiometry of the reactants to ensure complete conversion of the 4-hydroxybenzaldehyde. Monitor the reaction by TLC. |
| Formation of other minor byproducts. | The choice of solvent can influence the product distribution. Solvents like chloroform (B151607) or methyl chloride are commonly used.[1][2] Consider alternative purification techniques such as column chromatography if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-Hydroxybenzaldehyde
This protocol is adapted from established methods.[2][4]
-
Dissolution: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve 4-hydroxybenzaldehyde (1 part by weight) in a suitable solvent such as chloroform or methyl chloride (9-20 parts by weight).[2]
-
Cooling: Cool the solution to below 10°C using an ice bath.
-
Bromination: Prepare a solution of bromine (1.2-1.8 parts by weight) in the same solvent.[2] Add the bromine solution dropwise to the cooled solution of 4-hydroxybenzaldehyde while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 10-25°C for 3 hours, then warm the mixture to 40-45°C and continue stirring for an additional 6-8 hours.[2]
-
Workup: After the reaction is complete, neutralize the mixture by adding a 30% solution of sodium hydroxide (B78521) until the pH reaches 6.[2] Add water (10-20 parts by weight) and heat the solution to boiling to distill off the solvent.[2]
-
Crystallization: Cool the remaining aqueous solution in cold water to induce crystallization.
-
Isolation and Purification: Filter the crude product and recrystallize from hot water to obtain pure this compound.[2]
Protocol 2: Acetal Protection Strategy
This method is designed to improve selectivity and yield by minimizing dibromination.[1]
-
Acetal Formation: React p-hydroxybenzaldehyde with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding p-hydroxybenzyl acetal.
-
Bromination: Dissolve the p-hydroxybenzyl acetal in a suitable alcohol solvent. Add a solution of bromine in the same solvent dropwise to the acetal solution. This method effectively controls the bromine concentration and minimizes dibromination side reactions.[1]
-
Hydrolysis: After the bromination is complete, directly add water to the reaction mixture (3 to 10 times the mass of the bromination reaction solution) and heat to reflux (60 to 95°C) for 1 to 4 hours to hydrolyze the acetal.[1]
-
Crystallization: Cool the hydrolyzate to -20 to 15°C to crystallize the this compound.[1]
-
Isolation: Filter the crystals to obtain a high-purity product with a yield that can exceed 98%.[1]
Data Summary
| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |
| Direct Bromination | 4-Hydroxybenzaldehyde | Bromine | Chloroform/Methyl Chloride | 70-80% | Contains 5-10% dibromo byproduct | [1][2] |
| Acetal Protection | p-Hydroxybenzyl acetal | Bromine | Alcohol (e.g., Methanol) | >98% | >99% | [1] |
| Hydrogen Peroxide Method | 4-Hydroxybenzaldehyde | Bromine, Hydrogen Peroxide, Sulfuric Acid | Dichloroethane/Water | 86-88% | High Purity | [5] |
Visualizations
Caption: Experimental workflow for the direct bromination of 4-hydroxybenzaldehyde.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 3. Solved When synthesize Vanillin from 4-hydroxybenzaldehyde, | Chegg.com [chegg.com]
- 4. prepchem.com [prepchem.com]
- 5. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-4-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors related to the catalyst, reaction setup, or reagents.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or exposure to oxygen.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish.[3][4]
-
Solution: Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand, such as the Buchwald-type ligands (e.g., SPhos, XPhos). These ligands enhance the electron density on the palladium, facilitating this crucial step. Increasing the reaction temperature incrementally can also promote oxidative addition.[2]
-
-
Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.[5][6]
-
Solution: Screen different bases. For Suzuki couplings, stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] The base must be strong enough to facilitate the formation of the boronate species, which is more reactive in the transmetalation step.[5]
-
-
Poor Reagent Purity: Impurities in the starting materials, solvents, or other reagents can interfere with the catalytic cycle.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Question: My reaction is producing significant amounts of homocoupled biaryl product from my boronic acid and/or I am observing protodeboronation of my boronic acid. How can I minimize these side reactions?
Answer:
The formation of side products is a common challenge in Suzuki coupling reactions and can significantly lower the yield of the desired product.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be a significant issue, especially with electron-rich or heteroaryl boronic acids.[1]
-
Solution:
-
Use a less nucleophilic base: While a strong base is needed, highly nucleophilic bases can sometimes promote protodeboronation. Screening different bases is recommended.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can be a proton source. However, in some cases, a small amount of water is necessary for the catalytic cycle to proceed efficiently.[9] Careful optimization of the solvent system is key.
-
Use of Potassium Trifluoroborates: Consider converting the boronic acid to its corresponding potassium trifluoroborate salt. These salts are often more stable and less prone to protodeboronation.[5]
-
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my final product from residual catalyst and other byproducts. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of palladium residues and structurally similar byproducts.
-
Removal of Palladium Residues:
-
Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a scavenger, such as thiourea (B124793) or cysteine, which can complex with residual palladium. Passing the crude product through a plug of silica (B1680970) gel with a suitable solvent can also help remove baseline impurities and some palladium.
-
-
Separation from Byproducts:
-
Solution: Flash column chromatography is the most common method for purification. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system can effectively separate the desired product from less polar homocoupling byproducts and more polar starting materials.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl and aldehyde groups on this compound?
A1: The necessity of protecting the hydroxyl and aldehyde groups depends on the specific reaction conditions and the coupling partner. The hydroxyl group can potentially interfere with the catalytic cycle by coordinating to the palladium center.[10] However, many Suzuki coupling reactions can be successfully performed without protection, especially with the use of appropriate bases and ligands.[11] The aldehyde group is generally less reactive under typical Suzuki conditions. It is advisable to first attempt the reaction without protection. If low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a methyl or benzyl (B1604629) ether) can be considered.[2]
Q2: What is the optimal catalyst system for this reaction?
A2: There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used. However, for aryl bromides, palladium-based catalysts are standard.[6] A common and effective system is a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a phosphine ligand.[5] For challenging couplings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are often successful.[2]
Q3: Which solvent system is recommended?
A3: A variety of solvents can be used for Suzuki couplings.[9] Common choices include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often in combination with water.[7][12] A biphasic system with an organic solvent and an aqueous base solution is frequently employed.[3] The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. It is often necessary to screen a few different solvent systems to find the optimal one for a particular reaction.[12]
Q4: What is a typical reaction temperature and time?
A4: Suzuki coupling reactions are typically heated to facilitate the catalytic cycle. Temperatures can range from room temperature to over 100 °C.[8] A common starting point is around 80-100 °C.[13] Reaction times can vary from a few hours to overnight (12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[13] Microwave-assisted heating can sometimes significantly reduce reaction times.[11][14]
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki coupling reactions of substituted aryl bromides, providing a starting point for condition optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | [13] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | [8] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 85 | Variable | [15] |
| XPhos Pd G4 | - | K₂CO₃ | THF/H₂O | 80 | High | [16] |
| Pd/C | - | K₃PO₄ | H₂O | 100 (MW) | Good | [11] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 80-100 | Good | [13] |
| K₃PO₄ | THF/H₂O | NiCl₂(PCy₃)₂ | RT | High | [17] |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂/SPhos | 80 | High | [3] |
| NaOH | MeOH/H₂O | Pd(II) complex | RT | 98.5 | [12] |
| KF | THF | Pd₂(dba)₃/P(t-Bu)₃ | RT | Good | [8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Bromo-4-hydroxybenzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Bromo-4-hydroxybenzaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[1][2] Room temperature storage is generally acceptable.[1][2]
Q2: What are the visible signs of degradation?
A2: A noticeable change in color from white or pale yellow to a darker yellow or brownish hue can indicate degradation.[1] Any change in the physical form of the solid, such as clumping, may suggest moisture absorption. For a definitive assessment of purity, analytical methods like HPLC are recommended.
Q3: What are the primary causes of degradation?
A3: The main factors contributing to the degradation of this compound are exposure to air (oxygen), light, and moisture.[2][3][4] These factors can lead to oxidation and photodegradation.
Q4: What is the main degradation product of this compound?
A4: The most probable degradation product resulting from oxidation is 3-bromo-4-hydroxybenzoic acid.[5] This occurs through the oxidation of the aldehyde functional group.
Q5: Can I use this compound that has changed color?
A5: It is not recommended to use discolored material in sensitive applications without first re-purifying it and confirming its purity by analytical methods such as HPLC and NMR. The presence of impurities can lead to unpredictable results and side reactions in your experiments.
Troubleshooting Guides
Issue 1: The compound has changed color during storage.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The aldehyde group is susceptible to oxidation by atmospheric oxygen, which is a common degradation pathway for benzaldehydes.[5] This is often accelerated by light and moisture. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. For long-term storage, consider using an amber glass vial to block light. |
| Photodegradation | Exposure to light, especially UV light, can initiate radical reactions, leading to the formation of colored byproducts and polymerization.[6] | Always store the compound in a dark place or in a light-blocking container. Avoid prolonged exposure to ambient light during handling. |
| Moisture | The compound is reported to be moisture-sensitive.[4] Absorbed water can potentially facilitate degradation pathways. | Store in a desiccator or a dry box. Ensure the container is sealed tightly to prevent moisture ingress. |
Issue 2: Inconsistent experimental results using a stored batch of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | Degradation products, such as 3-bromo-4-hydroxybenzoic acid, can interfere with the intended reaction, acting as inhibitors or participating in side reactions. | Confirm the purity of the stored compound using a suitable analytical method like HPLC before use. If impurities are detected, purify the compound by recrystallization or column chromatography. |
| Inaccurate Concentration | If the compound has degraded, the actual concentration of the active molecule in a prepared solution will be lower than calculated, leading to stoichiometric imbalances in reactions. | Use a freshly opened or recently purified and validated batch of the compound for sensitive experiments. Quantify the purity of the existing batch to adjust the amount used accordingly. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade phosphoric acid or formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A typical starting gradient could be 30-70% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution and analyze the chromatogram for the retention time and peak purity of the main component.
-
Forced Degradation Studies (Method Validation): To ensure the method is stability-indicating, perform forced degradation studies. Expose solutions of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a defined period. Analyze the stressed samples to demonstrate that the degradation products are well-separated from the parent peak.
Protocol 2: Accelerated Stability Study
This protocol describes how to conduct an accelerated stability study to predict the long-term stability of this compound under various storage conditions.
Objective: To evaluate the impact of temperature, humidity, and light on the stability of the compound over time.
Materials:
-
High-purity this compound
-
Amber and clear glass vials with airtight seals
-
Stability chambers set to desired temperature and humidity conditions
-
Calibrated light source for photostability testing (ICH Q1B option)
-
HPLC system for purity analysis
Methodology:
-
Sample Preparation: Aliquot equal amounts of the compound into several amber and clear glass vials.
-
Storage Conditions:
-
Control: Store a set of amber vials at the recommended condition (-20°C or 5°C, desiccated, dark).
-
Accelerated Temperature/Humidity: Store sets of amber vials in stability chambers at elevated temperatures and humidity (e.g., 40°C/75% RH, 60°C/75% RH).
-
Photostability: Expose a set of clear and amber vials to a controlled light source.
-
-
Time Points: Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any change in color or physical state.
-
Purity: Use the validated stability-indicating HPLC method to determine the percentage of the active compound remaining and to quantify any major degradation products.
-
-
Data Presentation: Summarize the purity data in a table to compare the degradation rates under different conditions.
| Condition | Time Point 0 | Time Point 1 | Time Point 2 | Time Point 3 |
| Control | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| 40°C/75% RH | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| 60°C/75% RH | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
| Light Exposure | Purity (%) | Purity (%) | Purity (%) | Purity (%) |
Visualizations
Caption: Logical relationship between storage conditions and degradation pathways.
Caption: Experimental workflow for stability assessment.
References
- 1. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemistry of benzaldehyde | Semantic Scholar [semanticscholar.org]
- 3. RU2024482C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 4. This compound (2973-78-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted starting material from 3-Bromo-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-hydroxybenzaldehyde. The focus is on the effective removal of unreacted starting material, 4-hydroxybenzaldehyde (B117250), from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The most common impurities are unreacted starting material (4-hydroxybenzaldehyde) and a di-substituted by-product, 3,5-dibromo-4-hydroxybenzaldehyde. The formation of the di-bromo compound is a result of the activating effect of the hydroxyl group on the aromatic ring, leading to a second bromination.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase for separating this compound from 4-hydroxybenzaldehyde is a mixture of ethyl acetate (B1210297) and hexanes. The brominated product is expected to be less polar and thus have a higher Rf value than the starting material.
Q3: What are the key physical property differences between the product and the starting material that can be exploited for purification?
A3: The primary differences that can be utilized for separation are their melting points and solubilities in various solvents. These differences are fundamental to purification by recrystallization.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₅BrO₂ | 201.02 | 130-135 | White to light yellow crystalline powder |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 112-116 | Colorless crystalline powder |
| 3,5-Dibromo-4-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 279.91 | 181-185 | White to orange to green powder/crystal |
Table 2: Solubility Data
| Compound | Water | Methanol (B129727) | Ethanol (B145695) | Ethyl Acetate |
| This compound | Slightly soluble | Soluble | Soluble | Soluble |
| 4-Hydroxybenzaldehyde | Sparingly soluble | Soluble | Soluble | Soluble |
Troubleshooting Guides
Issue 1: Recrystallization is ineffective, and the product is still contaminated with starting material.
Potential Cause: The chosen solvent may not have a significant enough solubility difference between the desired product and the impurity at high and low temperatures. Co-crystallization might also be occurring.
Solutions:
-
Solvent Selection: While both compounds are soluble in alcohols like methanol and ethanol, their solubility profiles differ. Experiment with mixed solvent systems. A good starting point is a solvent in which the desired product is sparingly soluble at room temperature but very soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.
-
Water as a Co-solvent: Given that 4-hydroxybenzaldehyde is sparingly soluble in water, using a mixture of an organic solvent (like ethanol or methanol) and water could be effective. Dissolve the crude product in a minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly. The this compound should crystallize out, leaving the more water-soluble 4-hydroxybenzaldehyde in the mother liquor.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the crystallization flask to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Column chromatography yields poor separation or low recovery.
Potential Cause: Improper solvent system (eluent) selection, incorrect stationary phase, or overloading the column can lead to poor separation. Low recovery might be due to the product irreversibly adsorbing to the silica (B1680970) gel.
Solutions:
-
TLC Optimization: Before running a column, optimize the separation on a TLC plate. The ideal eluent system should give a good separation between the spots of the product and the starting material, with the product having an Rf value between 0.2 and 0.4. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Gradient Elution: Start with a less polar solvent system (e.g., a higher ratio of petroleum ether to ethyl acetate) to first elute the less polar by-products, then gradually increase the polarity to elute the desired this compound, and finally, the more polar 4-hydroxybenzaldehyde.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Issue 3: Difficulty in removing small amounts of starting material even after multiple purification attempts.
Potential Cause: The similar structures of the product and starting material can make complete separation by physical methods challenging. A chemical separation method might be more effective.
Solution:
-
Acid-Base Extraction: This method exploits the difference in acidity between the phenolic protons of the two compounds. The electron-withdrawing bromine atom in this compound makes its phenolic proton more acidic (lower pKa) than that of 4-hydroxybenzaldehyde.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The more acidic this compound will be deprotonated to a greater extent and will move into the aqueous layer as its sodium salt. The less acidic 4-hydroxybenzaldehyde will remain predominantly in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the pure this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot water with a small amount of methanol to aid initial dissolution) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20:1 petroleum ether/ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship for the separation of this compound from 4-hydroxybenzaldehyde using acid-base extraction.
Validation & Comparative
Comparative Guide to Purity Analysis of 3-Bromo-4-hydroxybenzaldehyde: HPLC, GC-FID, and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Bromo-4-hydroxybenzaldehyde is critical for the integrity of downstream applications. This guide provides an objective comparison of three common analytical methods for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method based on specific analytical requirements.
Method Comparison
The choice of analytical technique for purity assessment depends on factors such as the analyte's properties, potential impurities, required accuracy, and available instrumentation. Below is a comparative summary of HPLC, GC-FID, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-FID | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Common Impurities Detected | Non-volatile related substances (e.g., isomers, starting materials, by-products). | Volatile impurities (e.g., residual solvents). | Structurally related impurities and compounds with unique NMR signals. |
| Quantification | Relative (based on peak area percentage) or absolute (with a reference standard). | Relative (based on peak area percentage) or absolute (with a reference standard). | Absolute (primary method, using a certified internal standard). |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent, may require derivatization. | Dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | 15-30 minutes per sample. | 10-20 minutes per sample. | 5-15 minutes per sample. |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the separation and quantification of this compound from its non-volatile impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an effective method for analyzing the purity of this compound, particularly for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-5 or equivalent)
-
Data acquisition and processing software
GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes. Ramp: Increase to 250°C at 15°C/min. Hold: Hold at 250°C for 5 minutes. |
| Carrier Gas | Helium, at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL (split mode, 20:1) |
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) to achieve a concentration of 2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
| Parameter | Setting |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Angle | 30° |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | ≥ 3 s |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Conclusion
For routine quality control and the detection of non-volatile impurities in this compound, the described HPLC method offers a robust and reliable solution. GC-FID serves as an excellent complementary technique, particularly for the analysis of residual volatile solvents. When absolute purity determination is required without a specific reference standard for the analyte, qNMR stands out as the most powerful and direct method, providing a high degree of accuracy and structural information simultaneously. The choice of the optimal method will ultimately depend on the specific analytical needs, the nature of potential impurities, and the available resources.
References
Validating the Structure of 3-Bromo-4-hydroxybenzaldehyde: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structures. This guide provides a comprehensive comparison of the expected ¹H and ¹³C NMR spectral data for 3-Bromo-4-hydroxybenzaldehyde with that of structurally similar compounds, offering a clear methodology for its structural validation.
The precise arrangement of substituents on an aromatic ring significantly influences the chemical environment of each nucleus, resulting in a unique NMR fingerprint. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a definitive structural assignment can be made. This guide will delve into the expected spectral characteristics of this compound and compare them with known data from related benzaldehyde (B42025) derivatives to provide a robust validation framework.
Comparative Analysis of NMR Spectral Data
To validate the structure of this compound, a comparison with analogous compounds is highly instructive. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for related molecules. These comparisons allow for a clear understanding of the influence of the bromo, hydroxyl, and aldehyde functionalities on the NMR spectrum.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | H-2 | H-5 | H-6 | Aldehyde (-CHO) | Hydroxyl (-OH) |
| This compound (Expected) | ~8.0 (d) | ~7.1 (d) | ~7.7 (dd) | ~9.8 (s) | ~11.0 (s) |
| 4-Bromo-2-hydroxybenzaldehyde | 7.50 (d) | 7.01 (dd) | 6.94 (d) | 9.85 (s) | 11.01 (s) |
| 4-Hydroxybenzaldehyde | 7.77 (d) | 6.91 (d) | 7.77 (d) | 9.77 (s) | - |
| Benzaldehyde | 7.86 (d) | 7.52 (m) | 7.62 (t) | ~10.0 (s) | - |
d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Aldehyde (C=O) |
| This compound (Expected) | ~130 | ~135 | ~110 | ~158 | ~118 | ~132 | ~191 |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 131.9 | 138.8 | 111.4 | 153.2 | 111.4 | 138.8 | 189.5 |
| 3-Bromobenzaldehyde | 138.5 | 132.8 | 123.1 | 136.5 | 128.5 | 130.4 | 191.1 |
| 4-Hydroxybenzaldehyde | 129.9 | 132.5 | 116.3 | 161.7 | 116.3 | 132.5 | 191.0 |
Structural Elucidation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy involves a systematic analysis of the spectral data obtained.
Caption: Workflow for the structural validation of this compound by NMR.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube securely and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it carefully into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Subsequently, acquire the ¹³C NMR spectrum. This may require a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the raw data (Free Induction Decay - FID) to generate the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the area under each signal to determine the relative ratio of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz) to deduce the connectivity of the protons.
-
For the ¹³C NMR spectrum, identify the chemical shift of each unique carbon atom.
-
Compare the processed and analyzed data with the expected values and data from analogous compounds to confirm the structure of this compound.
A Comparative Guide to the Reactivity of 3-Bromo-4-hydroxybenzaldehyde and Its Isomers for Drug Development Professionals
An in-depth analysis of the chemical behavior of brominated hydroxybenzaldehyde isomers, providing essential data for researchers and scientists in organic synthesis and medicinal chemistry.
The strategic placement of bromo, hydroxyl, and aldehyde functionalities on a benzene (B151609) ring significantly influences the chemical reactivity of the resulting isomer. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-4-hydroxybenzaldehyde and its key isomers, offering insights into their behavior in various chemical transformations crucial for drug discovery and development. Understanding these nuanced differences is paramount for selecting the appropriate starting material and optimizing reaction conditions.
The Influence of Substituent Positioning on Reactivity
The reactivity of bromo-hydroxybenzaldehyde isomers is governed by the interplay of the electronic effects of the three substituents: the hydroxyl group (-OH), the aldehyde group (-CHO), and the bromine atom (-Br).
-
Hydroxyl Group (-OH): An activating group that donates electron density to the aromatic ring through resonance (+M effect), particularly at the ortho and para positions. It is also a weak inductively withdrawing group (-I effect).
-
Aldehyde Group (-CHO): A deactivating group that withdraws electron density from the aromatic ring through both resonance (-M effect) and induction (-I effect).
-
Bromine Atom (-Br): A deactivating group that withdraws electron density through induction (-I effect) but can donate electron density through resonance (+M effect). The inductive effect is generally stronger, leading to overall deactivation.
These electronic effects dictate the reactivity of three key sites on the molecule: the phenolic hydroxyl group, the aldehyde carbonyl group, and the aromatic ring itself.
Comparative Reactivity Analysis
This section details the comparative reactivity of this compound and its isomers across three critical reaction types: acidity of the phenolic hydroxyl group, nucleophilic addition to the aldehyde, and electrophilic aromatic substitution.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is determined by the stability of the resulting phenoxide ion. Electron-withdrawing groups stabilize the negative charge of the phenoxide ion, leading to a lower pKa value and higher acidity.
| Isomer | Structure | Predicted pKa | Rationale |
| This compound | ~7.5 - 8.0 | The bromine atom is ortho to the hydroxyl group, and its electron-withdrawing inductive effect helps stabilize the phenoxide ion. The aldehyde group, being para to the hydroxyl, also contributes to stabilization through its electron-withdrawing nature. | |
| 4-Bromo-2-hydroxybenzaldehyde | ~7.34[1] | The bromine atom is para to the strongly activating hydroxyl group, providing significant stabilization to the phenoxide ion through its inductive effect.[1] | |
| 5-Bromo-2-hydroxybenzaldehyde | ~7.91[1] | The bromine atom is meta to the hydroxyl group. Its inductive effect on the phenoxide ion is less pronounced at the meta position compared to the para position.[1] | |
| 2-Bromo-4-hydroxybenzaldehyde | ~7.6 - 8.1 | The bromine atom is ortho to the hydroxyl group, providing inductive stabilization. The aldehyde group is para to the hydroxyl, also contributing to stabilization. | |
| 4-Bromo-3-hydroxybenzaldehyde | ~8.0 - 8.5 | The bromine is meta to the hydroxyl group, offering less stabilization to the phenoxide. The aldehyde group is also meta, further reducing the combined electron-withdrawing effect on the hydroxyl's position. |
Note: Predicted pKa values are based on established principles of substituent effects and may vary from experimental values.
Reactivity towards Nucleophilic Addition at the Aldehyde Group
The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.
| Isomer | Relative Reactivity | Rationale |
| This compound | Moderate | The bromine atom is meta to the aldehyde, so its electron-withdrawing inductive effect is moderate. The para hydroxyl group is electron-donating, which slightly deactivates the aldehyde. |
| 4-Bromo-2-hydroxybenzaldehyde | Lower[1] | The activating hydroxyl group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon. The para-bromo group's influence is less direct on the aldehyde.[1] |
| 5-Bromo-2-hydroxybenzaldehyde | Higher[1] | The bromine atom is para to the deactivating aldehyde group. Its strong electron-withdrawing inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] |
| 2-Bromo-4-hydroxybenzaldehyde | Higher | The bromine atom is ortho to the aldehyde, strongly increasing its electrophilicity through its inductive effect. The para hydroxyl group's donating effect is less pronounced in this arrangement. |
| 4-Bromo-3-hydroxybenzaldehyde | Moderate | The bromine is ortho to the aldehyde, which should increase reactivity. However, the hydroxyl group is meta, and its activating effect is less direct. |
Reactivity in Electrophilic Aromatic Substitution
The aromatic ring's susceptibility to further electrophilic substitution is determined by the net electronic effect of the existing substituents. All bromo-hydroxybenzaldehyde isomers are generally deactivated towards electrophilic substitution compared to benzene due to the presence of the deactivating aldehyde and bromo groups. However, the activating hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it.
| Isomer | Predicted Site(s) of Further Substitution | Rationale |
| This compound | Position 5 | The hydroxyl group at C4 directs ortho and para. The C3 and C5 positions are ortho, and C1 is para. The C3 position is blocked by bromine, and the C1 by the aldehyde. Thus, substitution is most likely at C5. |
| 4-Bromo-2-hydroxybenzaldehyde | Position 3 or 5 | The hydroxyl group at C2 directs ortho and para. The C1 and C3 positions are ortho, and the C5 is para. The C1 is blocked by the aldehyde. Substitution is likely at C3 or C5. |
| 5-Bromo-2-hydroxybenzaldehyde | Position 3 or 1 (as carboxylic acid after oxidation) | The hydroxyl at C2 directs ortho and para. C1 and C3 are ortho, and C5 is para. C5 is blocked by bromine, and C1 by the aldehyde. Thus, substitution is most likely at C3. |
| 2-Bromo-4-hydroxybenzaldehyde | Position 3 or 5 | The hydroxyl at C4 directs ortho and para. C3 and C5 are ortho, and C1 is para. C1 is blocked by the aldehyde. Substitution is likely at C3 or C5. |
| 4-Bromo-3-hydroxybenzaldehyde | Position 2 or 6 | The hydroxyl at C3 directs ortho and para. C2 and C4 are ortho, and C6 is para. C4 is blocked by bromine. Substitution is likely at C2 or C6. |
Experimental Protocols
The following are generalized protocols that can be adapted to experimentally compare the reactivity of the different bromo-hydroxybenzaldehyde isomers.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine and compare the pKa values of the phenolic hydroxyl group for each isomer.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6.0 to 10.0 (e.g., phosphate (B84403) and borate (B1201080) buffers).
-
Preparation of Isomer Solutions: Prepare a stock solution of each bromo-hydroxybenzaldehyde isomer in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Spectroscopic Measurement: For each isomer, prepare a series of solutions by diluting the stock solution in each of the buffer solutions. Record the UV-Vis spectrum (typically between 250-450 nm) for each solution.
-
Data Analysis: The phenolate (B1203915) ion will have a different absorption maximum compared to the neutral phenol. Plot the absorbance at a wavelength corresponding to the phenolate ion against the pH. The pKa is the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Comparison of Aldehyde Reactivity via Wittig Reaction
Objective: To compare the electrophilicity of the aldehyde group by monitoring the rate of a Wittig reaction.
Methodology:
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Reaction with Aldehyde: To separate, identical reaction flasks each containing the ylide solution, add an equimolar amount of each bromo-hydroxybenzaldehyde isomer dissolved in the same anhydrous solvent.
-
Monitoring the Reaction: Monitor the disappearance of the aldehyde and the appearance of the alkene product over time using a suitable analytical technique (e.g., thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC)).
-
Data Analysis: Plot the concentration of the reactant or product against time. The initial rate of the reaction for each isomer will provide a quantitative measure of the relative reactivity of the aldehyde group. A higher initial rate indicates a more reactive aldehyde.
Logical Framework for Reactivity Comparison
The following diagram illustrates the key factors influencing the comparative reactivity of bromo-hydroxybenzaldehyde isomers.
Caption: Logical relationship between substituent effects and reactivity.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of the reactivity of bromo-hydroxybenzaldehyde isomers.
Caption: Workflow for comparing isomer reactivity.
This guide provides a foundational understanding of the comparative reactivity of this compound and its isomers. For specific applications, it is recommended to perform the outlined experimental protocols to obtain precise quantitative data. The principles and data presented herein should serve as a valuable resource for researchers and drug development professionals in making informed decisions for their synthetic strategies.
References
A Comparative Guide to 3-Bromo-4-hydroxybenzaldehyde and Its Derivatives for Researchers
For Immediate Release: This guide provides a comprehensive comparison of 3-Bromo-4-hydroxybenzaldehyde with other bromobenzaldehyde derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining their chemical properties, reactivity, and biological activities through experimental data, this document serves as a crucial resource for selecting the appropriate building blocks in organic synthesis and medicinal chemistry.
Introduction
Bromobenzaldehydes are a class of aromatic aldehydes that serve as versatile intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The position of the bromine atom and the presence of other substituents, such as a hydroxyl group, on the benzene (B151609) ring significantly influence the molecule's physicochemical properties and reactivity. This guide focuses on this compound and compares it with other key bromobenzaldehyde derivatives to highlight their distinct characteristics and potential applications.
Physicochemical Properties: A Comparative Overview
The structural differences among bromobenzaldehyde isomers and their hydroxylated counterparts lead to variations in their physical properties. These properties are critical for determining their solubility, melting points, and spectroscopic characteristics.
| Property | This compound | 4-Bromobenzaldehyde | 3-Bromobenzaldehyde |
| Molecular Formula | C₇H₅BrO₂[1] | C₇H₅BrO[2] | C₇H₅BrO[3] |
| Molecular Weight | 201.02 g/mol [1] | 185.02 g/mol [2] | 185.02 g/mol [3] |
| Appearance | White to light yellow crystalline powder | White solid[2] | Colorless viscous liquid[4] |
| Melting Point (°C) | 130-135[5] | 57[2] | 18-21[4] |
| CAS Number | 2973-78-6[1] | 1122-91-4[2] | 3132-99-8[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these compounds. The following table summarizes key spectral data for this compound and its isomers.
| Spectroscopic Data | This compound | 4-Bromobenzaldehyde | 3-Bromobenzaldehyde |
| ¹H NMR (Aldehyde Proton, δ ppm) | ~9.8 | ~9.99 | ~9.96 |
| ¹³C NMR (Aldehyde Carbon, δ ppm) | ~191 | ~191.1 | ~191.5 |
| IR (C=O stretch, cm⁻¹) | ~1680 | ~1700 | ~1705 |
| Mass Spectrum (m/z) | Molecular ion peaks at ~200 and ~202 (due to Br isotopes)[1] | Molecular ion peaks at ~184 and ~186 (due to Br isotopes) | Molecular ion peaks at ~184 and ~186 (due to Br isotopes)[3] |
Note: Exact spectral values may vary depending on the solvent and instrument used.
Chemical Reactivity: A Focus on Condensation Reactions
The reactivity of the aldehyde group in bromobenzaldehydes is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for C-C bond formation. The reactivity of benzaldehyde (B42025) derivatives in this reaction can be correlated with the Hammett sigma constants (σ) of the ring substituents. A more positive σ value indicates a stronger electron-withdrawing effect, leading to a faster reaction rate.
| Compound | Hammett Sigma Constant (σp for para, σm for meta) | Expected Reactivity in Knoevenagel Condensation |
| 4-Bromobenzaldehyde | σp = +0.23 | High |
| 3-Bromobenzaldehyde | σm = +0.39 | Very High |
| This compound | - | Moderate to High (OH is activating, Br is deactivating) |
The hydroxyl group in this compound is an activating group, which can partially offset the electron-withdrawing effect of the bromine and aldehyde groups, thus influencing its reactivity in comparison to its non-hydroxylated counterparts.
References
- 1. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]
- 5. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Analytical Characterization of 3-Bromo-4-hydroxybenzaldehyde
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-Bromo-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities, such as the starting material 4-hydroxybenzaldehyde (B117250) and the over-brominated byproduct 3,5-dibromo-4-hydroxybenzaldehyde (B181551).[1] A reversed-phase HPLC method is generally employed for this purpose.[2]
Comparative HPLC Data
| Compound | Retention Time (min) | Mobile Phase | Column | Detection |
| This compound | Not specified | Acetonitrile (B52724), Water, and Phosphoric Acid[2] | Newcrom R1, Reverse Phase[2] | UV-Vis |
| 4-Hydroxybenzaldehyde | Not specified | Acetonitrile, Water, and Phosphoric Acid | Newcrom R1, Reverse Phase | UV-Vis |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Not specified | Acetonitrile, Water, and Phosphoric Acid | Newcrom R1, Reverse Phase | UV-Vis |
Note: Specific retention times are proprietary and not publicly available for the specified method. However, the elution order is expected to be 4-hydroxybenzaldehyde, followed by this compound, and then 3,5-dibromo-4-hydroxybenzaldehyde due to increasing hydrophobicity.
Experimental Protocol: HPLC
A general reversed-phase HPLC method for the analysis of this compound is described below. This protocol is based on common practices for the analysis of aromatic aldehydes and can be optimized for specific instrumentation and separation requirements.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure sharp peak shapes. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde H: ~9.8 (s), Aromatic H: ~7.0-8.0 (m), Hydroxyl H: ~10.5 (s) | Aldehyde C: ~191, Aromatic C: ~115-160, C-Br: ~110 |
| 4-Hydroxybenzaldehyde | Aldehyde H: 9.79 (s), Aromatic H: 6.93 (d), 7.76 (d), Hydroxyl H: ~10.3 (s) | Aldehyde C: 191.4, Aromatic C: 116.3, 128.9, 132.6, 163.8 |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Aldehyde H: ~9.7 (s), Aromatic H: ~8.0 (s), Hydroxyl H: ~10.8 (s) | Aldehyde C: ~190, Aromatic C: ~110-160, C-Br: ~108 |
Note: The chemical shifts for this compound are estimated based on the structures of the related compounds and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument frequency.
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans (typically 16-64 for good signal-to-noise).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Experimental Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~3200-3400 (broad) | ~1670-1690 (strong) | ~550-650 | ~1580-1600 |
| 4-Hydroxybenzaldehyde | ~3200-3400 (broad) | ~1670-1690 (strong) | - | ~1580-1600 |
| 3,5-Dibromo-4-hydroxybenzaldehyde | ~3200-3400 (broad) | ~1670-1690 (strong) | ~550-650 | ~1550-1580 |
Note: The IR absorption frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocol: FTIR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the ATR crystal. Then, record the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Relationship of Functional Groups and IR Peaks
Caption: Relationship between functional groups and IR peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 201.02 | 202, 200 (M+ and M+2 isotopic peaks for Br), 173, 171, 121 |
| 4-Hydroxybenzaldehyde | 122.12 | 122 (M+), 121, 93, 65 |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 279.91 | 282, 280, 278 (M+, M+2, M+4 isotopic peaks for 2 Br), 253, 251, 249 |
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for purity assessment and separation from related substances. NMR spectroscopy provides definitive structural elucidation, while IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and elemental composition. By comparing the data obtained from these techniques with that of potential impurities and starting materials, a complete and accurate profile of the compound can be established.
References
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Benzaldehydes in Synthesis
For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-substituted benzaldehydes as starting materials is a critical decision that can significantly influence the efficiency, yield, and overall strategy of a synthetic route. This guide provides an objective comparison of their reactivity in key organic transformations, supported by experimental data and detailed methodologies. The reactivity of these compounds is dictated by the interplay of the electronic effects of the halogen substituent on the aldehyde functionality and the inherent strength of the carbon-halogen bond.[1]
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond dissociation energy is a primary determinant of reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, rendering bromobenzaldehydes generally more reactive than their chloro-substituted counterparts in reactions like the Suzuki-Miyaura coupling. This increased reactivity often translates to higher yields under milder reaction conditions.
Comparative Data: Suzuki-Miyaura Coupling
| Reactant | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobenzaldehyde (B125591) | 4-Phenylbenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | ~95% |
| 4-Chlorobenzaldehyde (B46862) | 4-Phenylbenzaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85% |
Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems. Advanced catalyst systems have been developed to improve the reactivity of aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of Halobenzaldehydes
This protocol provides a general framework for comparing the reactivity of bromo- and chloro-substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (B42025) (bromo- or chloro-) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Reactivity in Nucleophilic Addition to the Carbonyl Group
The reactivity of the aldehyde functional group is governed by the electrophilicity of the carbonyl carbon. Halogens exert an electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Both chlorine and bromine have a similar influence in this regard.
Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, is a good model for comparing the reactivity of the aldehyde functionality. Due to the electron-withdrawing nature of the halogens, both 4-bromobenzaldehyde and 4-chlorobenzaldehyde are expected to be more reactive than unsubstituted benzaldehyde, with their reactivities being comparable to each other.[1]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Substituted benzaldehyde (4-bromo- or 4-chloro-) (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
Piperidine (B6355638) (catalyst) (0.1 mmol)
-
Ethanol (B145695) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure compound.
III. Reduction of the Aldehyde Group
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) is a fundamental transformation. The electron-withdrawing nature of halogens makes the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of a hydride ion.[1] Consequently, both bromo- and chloro-substituted benzaldehydes are expected to undergo reduction more readily than unsubstituted benzaldehyde, with their reactivities being comparable.
Comparative Data: Reduction with Sodium Borohydride
| Reactant | Product | Reagent | Solvent | Expected Relative Rate |
| 4-Bromobenzaldehyde | (4-Bromophenyl)methanol | NaBH₄ | Methanol (B129727) | Faster |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | NaBH₄ | Methanol | Faster |
| Benzaldehyde | Benzyl alcohol | NaBH₄ | Methanol | Slower |
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
Substituted benzaldehyde (4-bromo- or 4-chloro-) (1 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
5% HCl solution
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 5% HCl solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
IV. The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition to the carbonyl group. Similar to other reactions of this type, the increased electrophilicity of the carbonyl carbon in halo-substituted benzaldehydes due to the electron-withdrawing nature of the halogens should lead to a faster reaction compared to unsubstituted benzaldehyde. The reactivity of bromo- and chloro-substituted benzaldehydes is expected to be comparable.
Conclusion
The choice between bromo- and chloro-substituted benzaldehydes in a synthetic protocol is highly dependent on the nature of the desired transformation.
-
For palladium-catalyzed cross-coupling reactions , bromobenzaldehydes are the superior choice due to their higher reactivity, which allows for milder reaction conditions and often leads to higher yields.
-
For reactions involving nucleophilic attack at the carbonyl carbon , such as Knoevenagel condensations, reductions, and Wittig reactions, both bromo- and chloro-substituted benzaldehydes exhibit similar and enhanced reactivity compared to unsubstituted benzaldehyde. In these cases, the choice of substrate may be guided by other factors such as cost, availability, and the desired properties of the final product.
References
A Researcher's Guide to Assessing the Purity of Synthesized 3-Bromo-4-hydroxybenzaldehyde
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides a comprehensive comparison of analytical methods and purification techniques for 3-Bromo-4-hydroxybenzaldehyde, a key building block in organic synthesis. Experimental data and detailed protocols are presented to assist in the effective assessment and enhancement of its purity.
Understanding Potential Impurities
The synthesis of this compound typically involves the bromination of p-hydroxybenzaldehyde. This process can lead to several impurities, the most common of which are the starting material itself and over-brominated byproducts.
Common Impurities:
-
p-Hydroxybenzaldehyde: Unreacted starting material.
-
3,5-Dibromo-4-hydroxybenzaldehyde: A common byproduct resulting from the dibromination of the aromatic ring.[1]
The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final compound. Therefore, robust analytical methods are required to detect and quantify them, and effective purification strategies are necessary for their removal.
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method will depend on the available instrumentation and the specific information required.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantitative purity, detection of non-volatile impurities | High resolution, accurate quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and mass-to-charge ratio | Identification of volatile impurities, structural information | High sensitivity, definitive identification of impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural confirmation, identification and quantification of impurities | Detailed structural information, non-destructive |
Purification Strategies: A Comparative Overview
The removal of impurities from synthesized this compound is crucial for obtaining a high-purity product. The most common and effective purification methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Typical Purity Enhancement with Recrystallization:
| Sample | Purity by HPLC (before recrystallization) | Purity by HPLC (after recrystallization) |
| Synthesized this compound | ~85-90% | >99% |
Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a commonly used stationary phase, and a mixture of petroleum ether and ethyl acetate (B1210297) can be used as the mobile phase.[1][2] This method is particularly effective for separating compounds with similar polarities.
Expected Purity from Column Chromatography:
| Purification Method | Expected Purity |
| Silica Gel Column Chromatography | >99.5% |
Experimental Workflow & Protocols
The following sections provide a detailed workflow and protocols for the analysis and purification of this compound.
Caption: Experimental workflow for the purification and analysis of this compound.
Protocol 1: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).[3] The exact ratio should be optimized to achieve good separation, a starting point could be 60:40 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is determined by calculating the peak area percentage of the main product relative to the total peak area of all components in the chromatogram.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general procedure for the identification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Protocol 3: NMR Analysis of this compound
This protocol is for the structural confirmation and purity assessment by ¹H NMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integration of the product peaks with those of known impurities. For this compound in CDCl₃, the expected chemical shifts (δ) are approximately: 9.83 (s, 1H, CHO), 8.04 (d, 1H, Ar-H), 7.77 (dd, 1H, Ar-H), 7.15 (d, 1H, Ar-H), and a broad singlet for the hydroxyl proton.[1]
Protocol 4: Recrystallization of this compound
This protocol describes a standard recrystallization procedure.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of water and ethanol (B145695) or water and methanol (B129727) can be effective. The solubility of this compound has been studied in various solvents, with higher solubility observed in alcohols and DMF compared to water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 5: Column Chromatography of this compound
This protocol details the purification by silica gel chromatography.[1][2]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate. A gradient elution can be used, starting with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the polarity.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Logical Flow for Purity Assessment and Enhancement
The following diagram illustrates the decision-making process for assessing and improving the purity of synthesized this compound.
Caption: Decision tree for the purification and analysis of this compound.
By following these guidelines and protocols, researchers can confidently assess and enhance the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
A Spectroscopic Comparison of 3-Bromo-4-hydroxybenzaldehyde and Its Precursors: Phenol and 4-Hydroxybenzaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 3-Bromo-4-hydroxybenzaldehyde and its synthetic precursors, phenol (B47542) and 4-hydroxybenzaldehyde. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, supported by experimental data and detailed methodologies.
This document serves as a valuable resource for the identification, characterization, and quality control of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. By comparing its spectroscopic data with that of its precursors, researchers can effectively monitor reaction progress and confirm the structure of the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, phenol, and 4-hydroxybenzaldehyde.
¹H NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Hydroxyl Proton (OH) δ (ppm), Multiplicity |
| This compound | CDCl₃ | ~9.8 (s) | H-2: ~8.0 (d, J=2.0), H-5: ~7.0 (d, J=8.4), H-6: ~7.7 (dd, J=8.4, 2.0) | ~6.0 (s) |
| Phenol | CDCl₃ | - | 6.9-7.3 (m) | 4.5-7.5 (br s)[1] |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 9.79 (s)[2] | 7.76 (d, J=8.7), 6.93 (d, J=8.7) | 10.5 (br s) |
¹³C NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) |
| This compound | CDCl₃ | ~191 | C1: ~129, C2: ~135, C3: ~110, C4: ~158, C5: ~116, C6: ~133 |
| Phenol | CDCl₃ | - | 155.0 (C-OH), 129.5 (C-H, meta), 121.0 (C-H, para), 115.0 (C-H, ortho) |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 191.4 | 163.8 (C-OH), 132.6 (C-H), 128.9 (C-CHO), 116.3 (C-H) |
IR Spectral Data Comparison
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C=O Stretch (Aldehyde) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~3300-3100 (broad) | ~3100-3000 | ~1670 | ~1600, ~1500 | ~1250 | ~600 |
| Phenol | 3550-3230 (broad)[3] | 3100-3000 | - | 1600-1440[3] | 1410-1310, 1230-1140[3] | - |
| 4-Hydroxybenzaldehyde | ~3400-3100 (broad) | ~3100-3000 | ~1680 | ~1600, ~1510 | ~1280 | - |
UV-Vis Spectral Data Comparison
| Compound | Solvent | λmax (nm) |
| This compound | Ethanol (B145695) | ~285, ~315 |
| Phenol | Hexane | 270.8 |
| 4-Hydroxybenzaldehyde | Isopropanol | 285 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard proton pulse program. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled carbon pulse program. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Data Acquisition: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Data Acquisition: Use the pure solvent as a blank to zero the absorbance. Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the analyte in the sample solution.
Synthesis Workflow
The synthesis of this compound from its precursor, 4-hydroxybenzaldehyde, is a common electrophilic aromatic substitution reaction. The workflow for this synthesis is illustrated below.
Caption: Synthesis of this compound.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. For more in-depth analysis, it is recommended to consult specialized spectroscopic databases and literature.
References
A Comparative Guide to the Efficacy of 3-Bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde in Specific Reactions
In the landscape of chemical synthesis and drug discovery, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and biological activities. This guide provides a comparative analysis of two closely related benzaldehyde (B42025) derivatives: 3-Bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde (B181551). We delve into their efficacy in key organic transformations, namely the Claisen-Schmidt and Knoevenagel condensations, as well as in the formation of Schiff bases and their resultant antimicrobial properties. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Reactivity in Condensation Reactions
The reactivity of this compound and 3,5-dibromo-4-hydroxybenzaldehyde in condensation reactions is influenced by the electronic effects of the bromine substituents on the aromatic ring. Electron-withdrawing groups like bromine can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, the degree and position of bromination can lead to different reaction efficiencies.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a crucial reaction for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The reaction involves the condensation of an aromatic aldehyde with a ketone, typically in the presence of a base.
Table 1: Comparison of Yields in Claisen-Schmidt Condensation
| Aldehyde | Ketone | Product | Yield (%) | Reference |
| 3-Bromobenzaldehyde (B42254) | Acetophenone (B1666503) | 3-Bromo-chalcone | 64.5 | |
| p-Hydroxy benzaldehyde | p-Bromo acetophenone | (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 30 | [1] |
| 3,5-dibromo-4-hydroxybenzaldehyde | Acetophenone | 1-(4-hydroxyphenyl)-3-(3,5-dibromo-4-hydroxyphenyl)propenone | Data not available | - |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. This reaction is widely used in the synthesis of various fine chemicals and pharmaceutical intermediates. The reactivity of the aldehyde is a key factor in determining the reaction's efficiency. Studies on related compounds, such as 4-hydroxybenzaldehyde, have shown high yields (90%) in reactions with malononitrile.[2] It is anticipated that both this compound and 3,5-dibromo-4-hydroxybenzaldehyde would exhibit high reactivity in this condensation due to the electron-withdrawing nature of the bromine atoms.
Table 2: Comparison of Yields in Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Malononitrile | 2-(4-hydroxybenzylidene)malononitrile | 90 | [2] |
| This compound | Malononitrile | 2-(3-bromo-4-hydroxybenzylidene)malononitrile | Excellent yields reported for substituted benzaldehydes | [3] |
| 3,5-dibromo-4-hydroxybenzaldehyde | Malononitrile | 2-(3,5-dibromo-4-hydroxybenzylidene)malononitrile | Data not available | - |
Synthesis and Antimicrobial Activity of Schiff Bases
Schiff bases, formed by the condensation of aldehydes with primary amines, are a class of compounds known for their diverse biological activities, including antimicrobial properties. The nature of the substituents on the aldehyde ring can significantly influence the antimicrobial efficacy of the resulting Schiff base.
While a direct comparison of the antimicrobial activity of Schiff bases derived from this compound and 3,5-dibromo-4-hydroxybenzaldehyde is not available in a single study, the existing literature on related compounds provides valuable insights. Generally, the presence of halogen atoms on the aromatic ring of a Schiff base is associated with enhanced antimicrobial activity. It is plausible that the dibrominated derivative may exhibit stronger activity due to the increased lipophilicity and electron-withdrawing effects, which can facilitate penetration through microbial cell membranes and interaction with biological targets.
Table 3: Antimicrobial Activity (MIC, µg/mL) of Related Schiff Bases
| Schiff Base Derivative | S. aureus | E. coli | C. albicans | Reference |
| Derived from 5-bromosalicylaldehyde | 12.5 | 25 | - | [4] |
| Derived from 2-amino-3,5-dibromobenzaldehyde | Good activity reported | Good activity reported | - | |
| Metal complexes of Schiff bases from substituted benzaldehydes | MIC values ranging from 62.5 to 250 | MIC values ranging from 62.5 to 500 | MIC values ranging from 62.5 to 250 | [5][6][7] |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Grinding Method)
This protocol is a solvent-free approach to the Claisen-Schmidt condensation.
-
Mixing of Reactants: In a clean mortar, combine the aromatic aldehyde (1 mmol) and acetophenone (1 mmol).
-
Addition of Catalyst: Add a small pellet of sodium hydroxide (B78521) to the mixture.
-
Grinding: Grind the reaction mixture mechanically using a pestle at room temperature for approximately 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, add crushed ice to the reaction mixture and acidify with dilute HCl to a pH of 5-6 to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695).[1]
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation.
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, 1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, like piperidine (B6355638) or ammonium (B1175870) acetate, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction time can vary from minutes to several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.[2][3][8]
General Protocol for Schiff Base Synthesis
This protocol outlines a standard method for the synthesis of Schiff bases.
-
Dissolution of Reactants: Dissolve the substituted benzaldehyde (1 mmol) in ethanol in a round-bottom flask. In a separate flask, dissolve the primary amine (1 mmol) in ethanol.
-
Reaction Mixture: Add the amine solution to the aldehyde solution with stirring.
-
Catalysis: A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 2-8 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: After cooling to room temperature, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[9]
Signaling Pathway Involvement
While direct studies on the signaling pathways affected by this compound and 3,5-dibromo-4-hydroxybenzaldehyde are limited, research on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), provides significant insights. BDB has been shown to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This activation is mediated through the phosphorylation of upstream kinases such as ERK and Akt.
References
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. rsc.org [rsc.org]
- 3. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azjournalbar.com [azjournalbar.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 3-Bromo-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 3-Bromo-4-hydroxybenzaldehyde, a common intermediate in organic synthesis, requires careful management due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring a safe laboratory environment and adherence to regulatory standards.
Before initiating any disposal process, it is critical to be fully aware of the hazards associated with this compound. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) and Hazard Information
A foundational aspect of chemical safety is the consistent use of appropriate Personal Protective Equipment (PPE). When handling this compound for disposal, all personnel must be equipped with the following:
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Warning | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat.[2][3] |
| Serious Eye Irritation (Category 2A) | Warning | Safety glasses with side-shields or chemical goggles.[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | N95-type dust mask or equivalent if dust is generated.[3] |
Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[3]
-
Waste Collection : All waste containing this compound, including residues and contaminated materials, must be collected in a designated and compatible container.[3] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][5][6]
-
Storage of Chemical Waste : The sealed waste container must be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]
-
Disposal of Contaminated Labware and Packaging : Any laboratory equipment or packaging that has come into contact with this compound must be treated as hazardous waste.[3] Empty containers must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[6][7][8] After thorough decontamination, and removal or defacing of the original label, the container may be disposed of as regular solid waste, in accordance with institutional protocols.[7]
-
Spill Management : In the event of a spill, the area should be evacuated and ventilated. For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1][4] All materials used for spill cleanup must also be treated as hazardous waste.[6]
-
Regulatory Compliance : All disposal activities must be conducted in strict accordance with all applicable local, regional, and national hazardous waste regulations.[4][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. my.ahu.edu [my.ahu.edu]
- 9. lobachemie.com [lobachemie.com]
Essential Safety and Logistical Information for Handling 3-Bromo-4-hydroxybenzaldehyde
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2973-78-6
-
Molecular Formula: C₇H₅BrO₂
-
Molecular Weight: 201.02 g/mol [1]
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
Signal Word: Warning[2]
Primary Hazards: Irritant[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Purpose | Guidelines and Remarks |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[4] A face shield is recommended when there is a risk of splashing.[4][5] | To protect eyes from dust particles and chemical splashes. | Must meet ANSI Z.87.1 standards. Prescription glasses are not a substitute for safety glasses.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[5] | Disposable nitrile gloves offer good short-term protection.[6][7] Always inspect gloves before use and remove them carefully to avoid skin contamination. For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[6] | To protect skin from accidental exposure. | Clothing made of cotton is recommended. Avoid synthetic fabrics like polyester.[6] Contaminated clothing must be removed immediately and washed before reuse.[2][3] |
| Foot Protection | Closed-toe, closed-heel shoes. | To protect feet from spills and falling objects. | Shoes should be made of a material that offers chemical resistance. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][8] If dust is generated, a NIOSH-approved N95 dust mask or a respirator is required. | To prevent inhalation of dust and vapors, which can cause respiratory tract irritation.[3] | Engineering controls like fume hoods are the preferred method of exposure control.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the experiment.
Preparation and Handling Workflow
Caption: Workflow for safe preparation and handling.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedure
As a halogenated organic compound, this compound is classified as hazardous waste.[9][10]
-
Segregation: Do not mix with non-halogenated waste.[9] Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through an approved hazardous waste disposal contractor.[3][11] Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts.[12]
Disposal Workflow Diagram
References
- 1. This compound | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. uah.edu [uah.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
